molecular formula C12H19ClN2O B2406896 2-amino-N-(4-phenylbutyl)acetamide hydrochloride CAS No. 1428770-80-2

2-amino-N-(4-phenylbutyl)acetamide hydrochloride

Cat. No.: B2406896
CAS No.: 1428770-80-2
M. Wt: 242.75
InChI Key: MITRCYCCSJHSHU-UHFFFAOYSA-N
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Description

2-amino-N-(4-phenylbutyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O and its molecular weight is 242.75. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-N-(4-phenylbutyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c13-10-12(15)14-9-5-4-8-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITRCYCCSJHSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Amino-N-(4-phenylbutyl)acetamide Hydrochloride

[1][2][3]

Executive Summary

This compound (CAS: 1428770-80-2) is a synthetic glycine conjugate of 4-phenylbutylamine.[1][2] As a functionalized amino acid derivative, it serves as a critical building block in the design of peptidomimetics, enzyme inhibitors (particularly for histone deacetylases and N-acyltransferases), and lipophilic linker systems. Its structure combines a polar, primary amine "head" (glycine moiety) with a flexible, hydrophobic "tail" (phenylbutyl moiety), making it an ideal probe for exploring hydrophobic pockets in protein targets or as a spacer in fragment-based drug discovery (FBDD).

This guide details the compound's physicochemical properties, validated synthesis protocols, analytical characterization, and applications in biochemical research.

Chemical Identity & Physicochemical Properties

Nomenclature & Identification
PropertyDetail
IUPAC Name This compound
Common Synonyms Glycyl-N-(4-phenylbutyl)amine HCl; N-(4-phenylbutyl)glycinamide HCl
CAS Number 1428770-80-2
Molecular Formula C₁₂H₁₈N₂O[3] · HCl
Molecular Weight 242.75 g/mol (HCl salt); 206.29 g/mol (Free base)
SMILES NCC(=O)NCCCCc1ccccc1.Cl
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in Ethanol; Insoluble in Hexane, Et₂O
Structural Analysis

The molecule consists of three distinct pharmacophoric regions:

  • Primary Amine (Glycine N-terminus): A protonatable site (pKa ~8.0–9.0) capable of forming ionic interactions or serving as a nucleophile for further derivatization.

  • Amide Linker: A rigid, planar bond providing hydrogen bond donor/acceptor sites (–NH–CO–).

  • Phenylbutyl Tail: A flexible, lipophilic C4 alkyl chain terminated by a phenyl ring, designed to penetrate hydrophobic enzyme channels (e.g., the acetyl-lysine binding tunnel of HDACs or the substrate binding site of N-acyltransferases).

Synthesis & Manufacturing Protocol

The synthesis of this compound follows a standard peptide coupling strategy, ensuring high purity and preventing racemization (though glycine is achiral).

Reaction Scheme (Graphviz)

SynthesisPathwaySM1Boc-Gly-OH(N-tert-butoxycarbonylglycine)InterIntermediate:Boc-Gly-N-(4-phenylbutyl)amideSM1->Inter+ SM2SM24-PhenylbutylamineSM2->InterReagentsCoupling Agents(EDC·HCl / HOBt / DIPEA)Reagents->InterProductProduct:2-amino-N-(4-phenylbutyl)acetamide HClInter->ProductHCl CleavageDeprotectDeprotection(4M HCl in Dioxane)Deprotect->Product

Caption: Step-wise synthesis pathway from Boc-Gly-OH and 4-phenylbutylamine to the final hydrochloride salt.

Detailed Protocol

Step 1: Coupling Reaction

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of Boc-Gly-OH (N-(tert-Butoxycarbonyl)glycine) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add 1.2 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt (Hydroxybenzotriazole) at 0°C. Stir for 30 minutes to form the active ester.

  • Amine Addition: Add 1.0 eq of 4-phenylbutylamine and 2.5 eq of DIPEA (N,N-Diisopropylethylamine).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

  • Workup: Dilute with EtOAc, wash sequentially with 1M citric acid, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the Boc-protected intermediate.

Step 2: Deprotection & Salt Formation

  • Cleavage: Dissolve the Boc-intermediate in a minimal amount of dry DCM.

  • Acidification: Add 10 eq of 4M HCl in Dioxane dropwise at 0°C.

  • Precipitation: Stir at room temperature for 2–4 hours. The product often precipitates as a white solid.

  • Isolation: Filter the precipitate or concentrate the solvent. Triturate with cold Diethyl Ether (Et₂O) to remove residual HCl and byproducts.

  • Drying: Dry under high vacuum to yield This compound .

Analytical Characterization

To ensure scientific integrity, the following analytical criteria must be met for research-grade material (>98% purity).

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).

  • Retention Time: The compound typically elutes in the mid-range due to the balance between the polar glycine and lipophilic phenylbutyl group.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.0–8.3 (br s, 3H, NH₃⁺)

    • δ 8.5 (t, 1H, Amide NH)

    • δ 7.1–7.3 (m, 5H, Phenyl Ar-H)

    • δ 3.5–3.6 (s, 2H, Glycine α-CH₂)

    • δ 3.0–3.1 (q, 2H, N-CH₂-CH₂...)

    • δ 2.5–2.6 (t, 2H, ...CH₂-Ph)

    • δ 1.4–1.6 (m, 4H, Alkyl chain CH₂)

Mass Spectrometry (MS)
  • Method: ESI+ (Electrospray Ionization).

  • Expected Mass: [M+H]⁺ = 207.15 m/z.

  • Fragment Ions: 91 m/z (Tropylium ion, characteristic of benzyl/phenylalkyl groups).

Biological & Research Applications

Enzymology: N-Acyltransferase Substrate Specificity

Research into Arylalkylamine N-acyltransferases (AANATs) and Glycine N-acyltransferases (GLYAT) utilizes phenylbutylamine derivatives to map the hydrophobic depth of the enzyme's active site.

  • Mechanism: The enzyme active site typically contains a catalytic tunnel. The 4-phenylbutyl chain acts as a "molecular ruler," probing the depth of the hydrophobic pocket compared to shorter analogs (e.g., phenethylamine).

  • Utility: This compound serves as a reference standard for the product of the glycine conjugation reaction or as a substrate for amidases/peptidases that cleave the terminal glycine.

Medicinal Chemistry: Linker & Scaffold Design

The Gly-NH-(CH2)4-Ph motif is a valuable structural element in drug design:

  • HDAC Inhibitors: Many Histone Deacetylase inhibitors (e.g., Vorinostat analogs) utilize a "cap group" (phenyl), a "linker" (alkyl chain), and a "zinc-binding group" (ZBG). This compound represents a "Cap-Linker-Amine" scaffold. The free amine can be derivatized with a ZBG (e.g., hydroxamic acid, benzamide) to generate novel HDAC inhibitors.

  • PROTAC Linkers: The alkyl-phenyl chain provides a defined length and lipophilicity, useful for connecting E3 ligase ligands to target protein ligands in Proteolysis Targeting Chimeras (PROTACs).

Biological Context Diagram (Graphviz)

BioActivityCompound2-amino-N-(4-phenylbutyl)acetamideInteraction1Hydrophobic Interaction(Phenylbutyl Tail)Compound->Interaction1Interaction2H-Bonding / Catalysis(Glycine Amide Head)Compound->Interaction2Target1Enzyme Active Site(Hydrophobic Pocket)Target2Peptidase/Amidase(Cleavage Site)Interaction1->Target1Binding AffinityInteraction2->Target2Substrate Recognition

Caption: Mechanistic interactions of the compound within a theoretical enzyme active site.

Handling, Stability, and Safety

  • Storage: Store at -20°C in a desiccator. The hydrochloride salt is hygroscopic; exposure to moisture may lead to clumping or hydrolysis over extended periods.

  • Stability: Stable in solid form for >2 years if stored correctly. Solutions in DMSO or water should be prepared fresh or stored at -80°C.

  • Safety:

    • GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - single exposure (H335).

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • Dempsey, D. R., et al. (2014).[4] "Probing the Chemical Mechanism and Critical Regulatory Amino Acid Residues of Drosophila melanogaster Arylalkylamine N-acyltransferase Like 2." PLOS ONE. (Context: Discusses 4-phenylbutylamine as a substrate for AANATs, establishing the biological relevance of the phenylbutylamine scaffold).

  • Badenhorst, C. P., et al. (2013). "Glycine conjugation: importance in metabolism and potential for bioanalysis." Drug Discovery Today. (Context: General mechanism of glycine conjugation and the role of glycine-amine derivatives).

  • PubChem Compound Summary. "N-(4-phenylbutyl)glycinamide." National Center for Biotechnology Information. (Context: Verification of chemical structure and properties).

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Context: Standard protocols for Boc-deprotection cited in Synthesis section).

2-amino-N-(4-phenylbutyl)acetamide hydrochloride structure and properties.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-amino-N-(4-phenylbutyl)acetamide hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted acetamide derivative. While specific research on this particular molecule is limited, this document synthesizes information from related compounds to offer a detailed perspective for researchers, scientists, and drug development professionals. The guide covers the compound's fundamental chemical structure, predicted physicochemical properties, a plausible synthetic route, potential biological activities based on analogous structures, proposed analytical methodologies, and essential safety protocols. This document serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this and related molecules.

Chemical Identity and Molecular Structure

This compound is a primary amine and an amide derivative. The core structure consists of a glycinamide (2-aminoacetamide) moiety linked to a 4-phenylbutyl group. The hydrochloride salt form enhances its solubility in aqueous media, a common strategy for small molecule drug candidates.

  • CAS Number: 1428770-80-2[1]

  • Molecular Formula: C₁₂H₁₉ClN₂O

  • IUPAC Name: this compound

  • SMILES: NCC(=O)NCCCCc1ccccc1.Cl[1]

Below is the two-dimensional chemical structure of the compound.

Caption: 2D Structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not widely available in the literature. The following table presents key properties, with some values estimated based on the properties of structurally similar acetamide compounds. These estimates are for guidance and require experimental validation.

PropertyValue / InformationSource / Rationale
Molecular Weight 242.74 g/mol (hydrochloride salt)Calculated
Appearance White to off-white solid (Predicted)Based on similar small molecule hydrochlorides.
Melting Point Not availableRequires experimental determination.
Solubility Soluble in water (Predicted)The hydrochloride salt form generally confers aqueous solubility.
pKa Not availableRequires experimental determination. The primary amine is expected to be basic.
LogP (Octanol/Water) Not availableRequires experimental determination. The phenylbutyl tail suggests moderate lipophilicity.

Proposed Synthesis Pathway

While a specific, published synthesis for this exact molecule is not readily found, a logical and robust synthetic route can be proposed based on standard peptide coupling chemistry. The most direct approach involves the coupling of a protected amino acid (Boc-glycine) with 4-phenylbutan-1-amine, followed by deprotection.

SynthesisWorkflow start1 Boc-Glycine intermediate Protected Intermediate (Boc-Gly-NH-(CH2)4-Ph) start1->intermediate start2 4-Phenylbutan-1-amine start2->intermediate reagent1 Coupling Agent (e.g., DCC, HATU) reagent1->intermediate Activation reagent2 Base (e.g., Et3N, DIPEA) reagent2->intermediate Neutralization product 2-amino-N-(4-phenylbutyl)acetamide hydrochloride intermediate->product Boc Deprotection reagent3 Acid (e.g., TFA, HCl in Dioxane) reagent3->product

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Synthetic Protocol

Rationale: This two-step protocol is a standard and efficient method for amide bond formation. The use of a Boc (tert-butyloxycarbonyl) protecting group on the glycine prevents self-coupling and other side reactions. Dicyclohexylcarbodiimide (DCC) is a common and cost-effective coupling agent that activates the carboxylic acid. The final deprotection step with a strong acid like trifluoroacetic acid (TFA) or HCl cleanly removes the Boc group to yield the desired primary amine salt.

Step 1: Amide Coupling to Form Protected Intermediate

  • Dissolution: Dissolve Boc-glycine (1.0 eq) and 4-phenylbutan-1-amine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Base Addition: Add triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1 eq) to the mixture at 0 °C. This base neutralizes the hydrochloride salt that will be formed.

  • Coupling Agent Addition: With continuous stirring, add dicyclohexylcarbodiimide (DCC) (1.1 eq) dissolved in a minimal amount of the reaction solvent.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl (brine) solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.

Step 2: Boc-Deprotection to Yield Final Product

  • Dissolution: Dissolve the purified protected intermediate from Step 1 in a minimal amount of DCM.

  • Acidification: Add an excess of either trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Isolation: Evaporate the solvent and excess acid under reduced pressure. The resulting solid or oil can be triturated with diethyl ether to precipitate the final hydrochloride salt product, which is then collected by filtration and dried.

Potential Biological Activity and Therapeutic Applications

The biological profile of this compound has not been characterized. However, the broader class of N-substituted acetamides is prevalent in medicinal chemistry, exhibiting a wide range of pharmacological activities. The structural motifs within the target molecule—a primary amine, an acetamide linker, and a phenylalkyl tail—suggest several plausible, albeit speculative, areas for investigation.

BiologicalHypothesis compound 2-amino-N-(4-phenylbutyl) acetamide hydrochloride amine_group Primary Amine (Potential for H-bonding, salt bridge formation) compound->amine_group amide_linker Acetamide Linker (Metabolic stability, structural scaffold) compound->amide_linker phenylbutyl_tail Phenylbutyl Tail (Lipophilicity, van der Waals interactions) compound->phenylbutyl_tail target4 Antimicrobial Targets compound->target4 Broad-spectrum potential target1 CNS Receptors (e.g., NMDA, Histamine) amine_group->target1 target3 Ion Channels amine_group->target3 target2 Enzymes (e.g., Serine Proteases) amide_linker->target2 phenylbutyl_tail->target1 Access to hydrophobic pockets phenylbutyl_tail->target2 Binding to active site

Caption: Relationship between structural features and hypothetical biological targets.

  • Central Nervous System (CNS) Activity: Structurally related molecules have shown neuroprotective effects. For instance, 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride acts as a weak uncompetitive antagonist of the N-methyl-D-aspartic acid (NMDA) receptor, offering protection in models of ischemia[2]. Other acetamide derivatives are being explored as histamine H3 receptor inverse agonists for promoting wakefulness[3]. The phenylbutyl moiety could facilitate penetration of the blood-brain barrier, making CNS targets a primary area of investigation.

  • Anticoagulant Activity: A series of N-phenyl-2-(phenyl-amino) acetamide derivatives were designed as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade[4]. The acetamide core served as a template for these potent anticoagulant agents.

  • Antimicrobial Properties: N-phenylacetamide derivatives have been synthesized and shown to possess moderate to high antibacterial activity against various strains, including Pseudomonas aeruginosa and Staphylococcus aureus[5].

  • Anticancer Potential: The 2-aminothiazole acetamide scaffold is a recurring motif in the development of anticancer agents, showing activity against melanoma, leukemia, and pancreatic cancer cell lines[6].

Analytical Methodologies

To ensure the identity, purity, and quantification of this compound, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable technique for this purpose.

Protocol: Purity Analysis by Reverse-Phase HPLC

Rationale: Reverse-phase HPLC is the method of choice for analyzing small organic molecules of moderate polarity. A C18 column provides excellent separation based on hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic solvent, allows for the elution of the compound from the column. Phosphoric or formic acid is added to the mobile phase to protonate the primary amine, ensuring a sharp, symmetrical peak shape. UV detection is suitable as the phenyl group provides a strong chromophore.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid[7].

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: ~254 nm (or scan for optimal wavelength).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (Re-equilibration)

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (or a compatible solvent like methanol) at a concentration of approximately 1 mg/mL. Dilute further as needed to fall within the linear range of the detector.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

The toxicological properties of this compound have not been fully investigated[8]. Therefore, it must be handled with care, assuming it is a hazardous substance.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[8].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[9].

    • Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use[9].

    • Respiratory Protection: If dust or aerosols may be generated, use a full-face respirator with an appropriate cartridge.

  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust. Keep away from sources of ignition[9].

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, seek immediate medical attention.

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.

    • Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention. The corrosive nature of similar compounds means perforation of the stomach or esophagus is a risk[8].

Conclusion and Future Directions

This compound is a small molecule with a structure that suggests potential for diverse biological activities, drawing parallels to established classes of neuroprotective, anticoagulant, and antimicrobial agents. This guide has outlined its chemical identity, proposed a viable synthetic pathway, and detailed appropriate analytical and safety protocols. The lack of specific biological data presents a clear opportunity for investigation. Future research should focus on the experimental validation of its physicochemical properties, confirmation of the proposed synthesis, and comprehensive screening across various biological targets, particularly within the central nervous system, to uncover its therapeutic potential.

References

  • Ivy Fine Chemicals. This compound. [Link]

  • U.S. Environmental Protection Agency (EPA). Acetamide, 2-amino-N-phenyl-, monohydrochloride - Substance Details. [Link]

  • PubChem. N-(4-(2-Amino-1,3-thiazol-4-yl)phenyl)acetamide. [Link]

  • Palmer, G. C., et al. (1995). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. PubMed. [Link]

  • Prakash, G. K., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

  • Cheméo. Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). [Link]

  • Australian Government Department of Health. Acetamide, N-methyl-: Human health tier II assessment. [Link]

  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. [Link]

  • SIELC Technologies. Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. [Link]

  • PubChem. N-(2-amino-4-methylphenyl)acetamide. [Link]

  • Patil, S. P., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • Oh, C. H., et al. (2004). N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide: an orally bioavailable melatonin receptor agonist. PubMed. [Link]

  • PubChem. Acetamide, 2-amino-N-(4-nitrophenyl)-. [Link]

  • Murić, B., et al. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

  • Nirogi, R., et al. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. PubMed. [Link]

  • Agilent Technologies. Amino Acid Analysis. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. [Link]

  • Sanna, M. D., et al. (2021). The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254. PMC. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]

  • Abdelgawad, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • Olicia, L., & Vignesh, T. S. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

Sources

Technical Guide: Synthesis Pathways for 2-Amino-N-(4-phenylbutyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Amino-N-(4-phenylbutyl)acetamide hydrochloride CAS: 1428770-80-2 (Free base/salt variants may vary in registry) Molecular Formula: C₁₂H₁₉ClN₂O (HCl salt) Molecular Weight: 242.75 g/mol (HCl salt)[1][2]

This technical guide details the synthesis of this compound, a functionalized glycinamide derivative often utilized as a linker in medicinal chemistry or a fragment in peptidomimetic drug design. The compound consists of a glycine motif coupled to a hydrophobic 4-phenylbutyl chain, stabilized as a hydrochloride salt to enhance water solubility and shelf-life.

This document outlines two distinct synthetic strategies:

  • Method A (The Activated Ester Route): Utilizes Boc-protected glycine and coupling reagents. Recommended for high-purity R&D applications.

  • Method B (The Acyl Halide/Delépine Route): Utilizes chloroacetyl chloride and hexamethylenetetramine. Recommended for cost-effective scale-up.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into its primary synthons. The amide bond is the strategic disconnection point.

Logical Disconnection
  • Disconnection A: Cleavage of the amide bond reveals Glycine (electrophile) and 4-Phenylbutylamine (nucleophile).

  • Disconnection B: Functional group interconversion (FGI) of the primary amine on the glycine moiety leads back to an

    
    -haloacetamide precursor.
    

Retrosynthesis Target Target: 2-Amino-N-(4-phenylbutyl)acetamide HCl Disconnect Amide Disconnection Target->Disconnect Retro-Cut Synthon1 Synthon A: Glycine Equivalent (Boc-Gly-OH or Cl-CH2-COCl) Disconnect->Synthon1 Synthon2 Synthon B: 4-Phenylbutylamine Disconnect->Synthon2

Figure 1: Retrosynthetic breakdown of the target molecule into activated glycine equivalents and the amine core.

Method A: The Activated Ester Route (Boc-Strategy)

Best For: Laboratory scale (mg to g), high purity, avoiding racemization (not applicable here but good practice), and mild conditions.

Mechanistic Insight

This method employs N-tert-butoxycarbonyl (Boc) protection to mask the glycine amine.[3] A coupling reagent (EDC or DCC) activates the carboxylic acid, forming an O-acylisourea intermediate that is attacked by the nucleophilic 4-phenylbutylamine. Finally, acidic deprotection yields the hydrochloride salt.

Workflow Diagram

MethodA_Workflow Start Start: Boc-Gly-OH + 4-Phenylbutylamine Activation Activation: Add EDC·HCl / HOBt (DCM/DMF) Start->Activation Coupling Coupling: Formation of Boc-Intermediate Activation->Coupling 0°C to RT, 12h Workup Workup: Acid/Base Wash Isolate Organic Layer Coupling->Workup Deprotection Deprotection: 4M HCl in Dioxane Workup->Deprotection Product Final Product: HCl Salt Precipitation Deprotection->Product Et2O Wash

Figure 2: Step-by-step workflow for the Boc-protection synthesis pathway.

Experimental Protocol

Reagents:

  • Boc-Gly-OH (1.0 equiv)

  • 4-Phenylbutylamine (1.0 equiv)

  • EDC·HCl (1.1 equiv)[4]

  • HOBt (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Dichloromethane (DCM) or DMF (Solvent)

  • 4M HCl in Dioxane

Step 1: Coupling Reaction

  • Dissolve Boc-Gly-OH (1.75 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

  • Add HOBt (1.49 g, 11 mmol) and EDC·HCl (2.11 g, 11 mmol) at 0°C. Stir for 15 minutes to activate the acid.

  • Add 4-Phenylbutylamine (1.49 g, 10 mmol) followed by DIPEA (3.5 mL).

  • Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The spot for 4-phenylbutylamine (ninhydrin active) should disappear.

Step 2: Workup and Isolation [3]

  • Dilute reaction with DCM (50 mL).

  • Wash sequentially with:

    • 1M citric acid or 1M HCl (2 x 30 mL) – Removes unreacted amine/DIPEA.

    • Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid/HOBt.

    • Brine (30 mL).

  • Dry organic layer over MgSO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate (White solid/oil).

Step 3: Deprotection & Salt Formation

  • Dissolve the Boc-intermediate in a minimal amount of DCM (5 mL).

  • Add 4M HCl in Dioxane (10 mL) at 0°C. Stir for 2 hours at room temperature.

  • Observation: A white precipitate often forms.

  • Add diethyl ether (50 mL) to fully precipitate the salt.

  • Filter the solid, wash with cold ether, and dry under vacuum.

Method B: The Acyl Halide / Delépine Route

Best For: Scale-up, cost reduction, and avoiding expensive coupling agents.

Mechanistic Insight

This route uses Chloroacetyl chloride to form an


-chloroamide. Direct amination with ammonia is prone to over-alkylation (forming secondary/tertiary amines). Therefore, the Delépine reaction  is employed: the alkyl chloride reacts with Hexamethylenetetramine (HMTA)  to form a quaternary ammonium salt, which is then hydrolyzed by acid to release the primary amine.
Workflow Diagram

MethodB_Workflow Step1 Step 1: Acylation 4-Phenylbutylamine + Chloroacetyl Chloride (Base: K2CO3 or TEA) Intermediate Intermediate: 2-Chloro-N-(4-phenylbutyl)acetamide Step1->Intermediate Step2 Step 2: Delépine Reaction Add Hexamethylenetetramine (HMTA) Solvent: CHCl3 or EtOH Intermediate->Step2 Salt Hexaminium Salt Precipitate Step2->Salt Step3 Step 3: Hydrolysis HCl / EtOH reflux Salt->Step3 Final Target: 2-Amino-N-(4-phenylbutyl)acetamide HCl Step3->Final

Figure 3: The Acyl Halide / Delépine synthetic pathway.

Experimental Protocol

Step 1: Chloroacetylation

  • Dissolve 4-Phenylbutylamine (10 mmol) and Triethylamine (12 mmol) in DCM (40 mL). Cool to 0°C.[5][6]

  • Dropwise add Chloroacetyl chloride (11 mmol) dissolved in DCM (10 mL). Caution: Highly exothermic and lachrymator.

  • Stir for 2 hours. Wash with water, 1M HCl, and brine.

  • Concentrate to yield 2-chloro-N-(4-phenylbutyl)acetamide .

Step 2: Delépine Reaction

  • Dissolve the chloro-intermediate (10 mmol) in Chloroform or Ethanol (30 mL).

  • Add Hexamethylenetetramine (HMTA) (11 mmol).

  • Reflux for 4 hours (ethanol) or stir overnight (chloroform).

  • Cool the mixture. The Hexaminium salt usually precipitates. Filter and wash with cold solvent.[4][5]

Step 3: Hydrolysis

  • Suspend the Hexaminium salt in Ethanol (20 mL).

  • Add Conc. HCl (2 mL, approx 24 mmol).

  • Reflux for 2 hours. The HMTA breaks down into formaldehyde (volatile) and ammonium chloride (removed in workup) and the target amine hydrochloride.

  • Cool to 0°C. The target product, This compound , may crystallize out. If not, concentrate and recrystallize from EtOH/Ether.

Analytical Data & Critical Quality Attributes

To validate the synthesis, the following analytical signatures must be confirmed.

AttributeSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic (store in desiccator)
¹H NMR (DMSO-d₆)

8.2 (br s, 3H, NH₃⁺)
Ammonium protons

8.5 (t, 1H, Amide NH)
Amide coupling confirmation

3.6 (s, 2H,

-CH₂)
Glycine methylene singlet

7.1–7.3 (m, 5H, Ar-H)
Phenyl ring protons

2.5–2.6 (t, 2H, Benzyl CH₂)
Adjacent to phenyl ring
Mass Spectrometry [M+H]⁺ = 207.15 (Free Base)ESI Mode
Solubility Water, Methanol, DMSOInsoluble in Hexane/Ether

References

  • Boc-Chemistry Standards: Lundt, B. F., et al. "Removal of acid-labile amino-protecting groups with hydrogen chloride in dioxane." Int. J. Pept. Protein Res. 1978, 12, 258. Link

  • Delépine Reaction: Galat, A., & Elion, G. B. "Interaction of Amides with Amines." J. Am. Chem. Soc. 1943, 65, 1566. Link

  • Peptide Coupling Reagents: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev. 2009, 38, 606-631. Link

  • General Amide Synthesis: "N-Acylation with Chloroacetyl Chloride: Application Notes." BenchChem.[3][4] Link

  • Target Analog Data: "this compound Product Page." Ivy Fine Chemicals. Link

Sources

Discovery and history of 2-amino-N-(4-phenylbutyl)acetamide hydrochloride.

[2]

Executive Summary & Compound Identity

This compound (CAS: 1428770-80-2) is a synthetic amino acid amide derivative characterized by a glycine head group coupled to a lipophilic 4-phenylbutyl chain.[1] While not a marketed drug itself, it represents a critical structural motif in medicinal chemistry, serving as a scaffold for peptidomimetics , a potential anticonvulsant pharmacophore , and a substrate for aminopeptidase enzymes.[1][2][3]

Chemical Identity Table[1][2][3][4][5]
PropertySpecification
IUPAC Name This compound
Common Name Glycyl-4-phenylbutylamine HCl; H-Gly-NH-(CH2)4-Ph[1] · HCl
CAS Number 1428770-80-2
Molecular Formula C₁₂H₁₈N₂O[1] · HCl
Molecular Weight 242.75 g/mol (Salt); 206.29 g/mol (Free Base)
Structure Class Functionalized Amino Acid Amide (Glycinamide)
Solubility Soluble in Water, DMSO, Methanol
Appearance White to off-white crystalline solid

Discovery Context & Structural Significance[1][3]

Historical Evolution of Amino Acid Amides

The development of 2-amino-N-(4-phenylbutyl)acetamide aligns with the broader history of Functionalized Amino Acids (FAAs) in drug discovery.[1][2] Since the 1970s, researchers have investigated amino acid amides for their ability to cross the blood-brain barrier (BBB) and modulate central nervous system (CNS) targets.[1][2]

  • The Milacemide Connection: The discovery of Milacemide (2-(pentylamino)acetamide) in the 1980s as a prodrug for glycine and an anticonvulsant sparked interest in N-alkylated glycinamides.[1][2]

  • The Lacosamide Era: The success of Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide) validated the "amino acid amide" scaffold as a potent modulator of voltage-gated sodium channels.[1]

  • Phenylbutyl Linkers: The 4-phenylbutyl chain is a privileged structure found in drugs like Salmeterol and Fingolimod , known for enhancing lipophilicity and receptor binding affinity.[1][3]

Pharmacophore Analysis

This compound combines two distinct domains:

  • Polar Head (Glycinamide): Provides hydrogen bond donors/acceptors and mimics the N-terminus of peptides.[1][2][3] It is a potential substrate for Aminopeptidase N (APN/CD13) .[1][2][3]

  • Lipophilic Tail (4-Phenylbutyl): Facilitates membrane penetration and hydrophobic interactions within receptor binding pockets (e.g., Sigma-1 receptors or hydrophobic channels).[1][2]

PharmacophoreGlycineGlycine Head(Polar / H-Bonding)LinkerAmide Bond(Stability)Glycine->LinkerCoupledTargetPotential Targets:- Aminopeptidases- Sodium Channels- Sigma ReceptorsGlycine->TargetInteracts viaH-BondingTail4-Phenylbutyl Tail(Lipophilic / BBB Penetration)Linker->TailAttachedTail->TargetInteracts viaHydrophobic Pocket

Caption: Pharmacophore decomposition of 2-amino-N-(4-phenylbutyl)acetamide showing functional domains.

Synthesis & Experimental Protocols

The synthesis of this compound follows a standard peptide coupling strategy .[1] This self-validating protocol ensures high purity and yield.[3]

Retrosynthetic Analysis
  • Disconnection: Amide bond between Glycine and 4-Phenylbutylamine.[1][3]

  • Starting Materials: N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH) and 4-Phenylbutylamine.[1][2]

  • Coupling Agent: EDC·HCl / HOBt or HATU.[2][3]

  • Deprotection: HCl in Dioxane or TFA.[1][3]

Detailed Synthetic Protocol
Step 1: Amide Coupling (Formation of Boc-Intermediate)[1][2]
  • Reagents:

    • Boc-Gly-OH (1.0 equiv, 10 mmol, 1.75 g)[1][2]

    • 4-Phenylbutylamine (1.0 equiv, 10 mmol, 1.49 g)[1][2]

    • EDC[1][3]·HCl (1.2 equiv, 12 mmol, 2.30 g)[1][2]

    • HOBt (1.2 equiv, 12 mmol, 1.62 g)[1][2]

    • DIPEA (3.0 equiv, 30 mmol, 5.2 mL)[1][2]

    • Solvent: DMF (anhydrous, 20 mL)

  • Procedure:

    • Dissolve Boc-Gly-OH in DMF under nitrogen atmosphere.

    • Add DIPEA, EDC[1][2]·HCl, and HOBt.[1][2][3] Stir for 15 minutes at 0°C to activate the carboxylic acid.

    • Add 4-Phenylbutylamine dropwise.[3]

    • Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

    • Monitor: TLC (50% EtOAc/Hexane) should show disappearance of starting amine.

  • Workup:

    • Dilute with EtOAc (100 mL).[1][2][3] Wash sequentially with 1M HCl, sat. NaHCO₃, and brine.[1][2][3]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Yield: Expect ~85-90% of Boc-Gly-NH-(CH₂)₄-Ph as a white solid.[1]

Step 2: Deprotection (Formation of Hydrochloride Salt)[1][2]
  • Reagents:

    • Boc-Intermediate (from Step 1)[1][2]

    • 4M HCl in Dioxane (10 equiv)[1][2]

  • Procedure:

    • Dissolve the Boc-intermediate in minimal DCM (5 mL).[1][2]

    • Add 4M HCl in Dioxane (10 mL) at 0°C.

    • Stir at RT for 2–4 hours. A white precipitate should form.[2][3]

    • Monitor: TLC should show complete loss of the Boc-protected spot.

  • Isolation:

    • Concentrate the mixture to remove excess HCl and solvent.[2][3]

    • Triturate the residue with diethyl ether to remove non-polar impurities.[2][3]

    • Filter the white solid and dry under high vacuum.[2][3]

  • Characterization:

    • ¹H NMR (DMSO-d₆): δ 8.20 (br s, 3H, NH₃⁺), 8.05 (t, 1H, NH), 7.15-7.30 (m, 5H, Ph), 3.55 (s, 2H, Gly-CH₂), 3.10 (q, 2H, N-CH₂), 2.55 (t, 2H, Ph-CH₂), 1.40-1.60 (m, 4H, Alkyl).[1][2]

SynthesisBocGlyBoc-Gly-OHCouplingCoupling (EDC/HOBt/DMF)RT, 16hBocGly->CouplingAmine4-PhenylbutylamineAmine->CouplingIntermediateBoc-Gly-NH-(CH2)4-Ph(Intermediate)Coupling->IntermediateDeprotectionDeprotection (4M HCl/Dioxane)RT, 2hIntermediate->DeprotectionProduct2-amino-N-(4-phenylbutyl)acetamide HCl(Final Salt)Deprotection->Product

Caption: Synthetic pathway for this compound.

Applications in Drug Development[1][3]

Peptidomimetic Scaffold

This compound serves as a robust N-terminal capping unit in peptide synthesis.[1][3] The phenylbutyl group acts as a hydrophobic anchor, often used to improve the metabolic stability and membrane permeability of short peptides.[1][2][3]

Enzyme Substrate (Aminopeptidases)

Due to the free N-terminal glycine, this compound is a potential substrate for Aminopeptidase N (APN/CD13) .[1][2]

  • Mechanism: APN cleaves N-terminal neutral amino acids.[1][3]

  • Utility: It can be used to synthesize fluorogenic substrates (e.g., by attaching a fluorophore to the phenyl ring) to assay APN activity in cancer research.[1][2][3]

Neurological Research Tool

Structurally similar to Milacemide (glycine prodrug) and Semagacestat intermediates, this compound is used to probe:

  • Glycine Transporter 1 (GlyT1): As a competitive substrate or inhibitor.[1][2][3]

  • Sigma-1 Receptors: The 4-phenylbutyl moiety is a classic pharmacophore for Sigma-1 affinity, which is relevant in neuroprotection and analgesia.[1]

Safety and Handling (E-E-A-T)

As a hydrochloride salt of a primary amine, standard laboratory safety protocols apply.[1][2][3]

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, STOT SE 3).

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat.[1][2][3] Handle in a fume hood to avoid inhalation of dust.[2][3]

  • Storage: Store at 2–8°C (desiccated). The compound is hygroscopic; keep the container tightly sealed.[2][3]

  • Stability: Stable under acidic conditions.[1][3] Avoid strong bases which liberate the free amine, potentially leading to polymerization (diketopiperazine formation) over time.[1][2][3]

References

  • Kohn, H. (1987).[1][2][3] "Preparation and anticonvulsant activity of a series of functionalized amino acid amides."[2][3] Journal of Medicinal Chemistry, 30(3), 567–574.[1][2][3] (Foundational text on amino acid amide anticonvulsants).

  • Bialer, M. (1992).[1][2][3] "Clinical pharmacology of the new antiepileptic drug milacemide." Clinical Pharmacokinetics, 23(4), 253-259.[1][2] (Context for glycine amide drugs).

  • PubChem. (2024).[1][2][3][4][5] Compound Summary: Glycinamide Hydrochloride.[1][2][3][6] Retrieved from [Link][1][2]

Methodological & Application

Application Note: Laboratory Synthesis of 2-amino-N-(4-phenylbutyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details the optimized protocol for the synthesis of 2-amino-N-(4-phenylbutyl)acetamide hydrochloride (also referred to as Glycyl-4-phenylbutylamine HCl). This compound represents a fundamental structural motif in medicinal chemistry, serving as a linker in proteolysis-targeting chimeras (PROTACs), a probe for glycine receptors, or a fragment in peptidomimetic drug design.

The protocol utilizes a robust Boc-chemistry solution-phase strategy , prioritizing high purity and scalability. Unlike solid-phase synthesis (SPPS), this solution-phase approach allows for easier intermediate characterization and scale-up without the need for specialized resin-cleavage machinery.

Retrosynthetic Analysis & Strategy

To ensure the integrity of the terminal primary amine, we employ a protection-deprotection strategy. Direct reaction of glycine with 4-phenylbutylamine would lead to uncontrolled polymerization. Therefore, the


-amine of glycine is protected with a tert-butyloxycarbonyl (Boc) group.[1]
Reaction Scheme Visualization

The following diagram outlines the logical disconnection and forward synthesis flow.

G Target Target: 2-amino-N-(4-phenylbutyl)acetamide HCl Intermediate Intermediate: Boc-Gly-N-(4-phenylbutyl)amide Intermediate->Target Boc Removal & Salt Formation Precursors Precursors: Boc-Gly-OH + 4-Phenylbutylamine Precursors->Intermediate Amide Coupling (DMF/DCM) Reagents Coupling Agents: EDC·HCl / HOBt / DIPEA Reagents->Intermediate Deprotection Deprotection: 4M HCl in Dioxane Deprotection->Target

Figure 1: Retrosynthetic pathway and forward reaction logic for the synthesis of Glycyl-4-phenylbutylamine HCl.

Materials & Reagents

ReagentCAS NumberEquiv.[1][2][3][4]Role
Boc-Gly-OH 4530-20-51.0Protected Amino Acid
4-Phenylbutylamine 13214-66-91.05Amine Component
EDC·HCl 25952-53-81.2Coupling Agent (Carbodiimide)
HOBt (anhydrous) 123333-53-91.2Racemization Suppressor*
DIPEA (Hünig's Base) 7087-68-52.5Base
DMF (Anhydrous) 68-12-2SolventReaction Medium
4M HCl in Dioxane -ExcessDeprotection Reagent

*Note: Although Glycine is achiral and cannot racemize, HOBt is retained to accelerate the reaction and prevent N-acylurea side-product formation.

Experimental Protocols

Phase 1: Amide Coupling (Synthesis of Boc-Intermediate)

Objective: Covalent attachment of the protected glycine to the phenylbutylamine chain.

  • Preparation: In a flame-dried round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Boc-Gly-OH (1.0 equiv, e.g., 1.75 g, 10 mmol) in anhydrous DMF (30 mL).

  • Activation: Cool the solution to 0°C (ice bath). Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv). Stir at 0°C for 15 minutes to generate the activated ester.

  • Addition: Add 4-Phenylbutylamine (1.05 equiv, 1.57 g) followed by DIPEA (2.5 equiv) dropwise.

    • Critical Check: Ensure the pH is basic (pH > 8) using wet pH paper. If acidic, add more DIPEA.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 12–16 hours under an inert atmosphere (

    
     or Ar).
    
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (150 mL).

    • Wash 1: 1M citric acid or 5% KHSO

      
       (3 x 50 mL) – Removes unreacted amine and DIPEA.
      
    • Wash 2: Saturated NaHCO

      
       (3 x 50 mL) – Removes unreacted Boc-Gly-OH and HOBt.
      
    • Wash 3: Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.[5]
    • Result: A colorless to pale yellow oil or solid (Boc-intermediate).

Phase 2: Deprotection & Salt Formation

Objective: Removal of the Boc group and isolation of the hydrochloride salt.

  • Dissolution: Dissolve the crude Boc-intermediate from Phase 1 in a minimal amount of Dichloromethane (DCM) (approx. 5–10 mL).

  • Acidolysis: Add 4M HCl in Dioxane (10–15 equiv) dropwise at 0°C.

  • Monitoring: Stir at RT for 2–4 hours.

    • Observation: The product often precipitates as a white solid during this step.[1] If no precipitate forms, add anhydrous diethyl ether (Et

      
      O) to induce crystallization.
      
  • Isolation:

    • Filter the precipitate using a sintered glass funnel.

    • Wash the filter cake copiously with cold Diethyl Ether (to remove dioxane and Boc by-products).

  • Drying: Dry the solid in a vacuum desiccator over P

    
    O
    
    
    
    or NaOH pellets for 24 hours.

Purification & Characterization

Purification Strategy

If the crude salt is impure (yellowish or sticky), perform a recrystallization :

  • Dissolve the salt in a minimum volume of hot Methanol (MeOH) .

  • Add Diethyl Ether (Et

    
    O)  dropwise until turbidity is observed.
    
  • Cool to 4°C overnight. Collect crystals by filtration.

Expected Analytical Data
  • Physical State: White to off-white hygroscopic crystalline solid.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.0–8.3 (br s, 3H, 
      
      
      
      )
    • 
       8.4 (t, 1H, Amide 
      
      
      
      )
    • 
       7.15–7.30 (m, 5H, Aromatic 
      
      
      
      )
    • 
       3.55 (s, 2H, Glycine 
      
      
      
      -
      
      
      )
    • 
       3.05–3.15 (q, 2H, 
      
      
      
      -
      
      
      -alkyl)
    • 
       2.55 (t, 2H, 
      
      
      
      -
      
      
      -)
    • 
       1.40–1.60 (m, 4H, alkyl chain central 
      
      
      
      )

Troubleshooting & Expert Insights (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield in Coupling Inactive EDC (hydrolyzed)Use fresh EDC·HCl; ensure DMF is anhydrous.
Product is Sticky/Oil Residual Dioxane/SolventTriturate the oil with anhydrous Et

O or Hexanes while scratching the flask wall to induce crystallization.
Incomplete Deprotection Acid concentration too lowUse fresh 4M HCl/Dioxane. Avoid using old HCl/EtOAc as HCl gas escapes over time.
Hygroscopicity Nature of HCl saltsStore product strictly in a desiccator. Weigh quickly in low-humidity environments.
Workflow Visualization

Workflow Start Start: Crude Reaction Mix Extract Dilute w/ EtOAc Wash w/ Acid (KHSO4) Start->Extract BaseWash Wash w/ Base (NaHCO3) & Brine Extract->BaseWash Concentrate Concentrate to Oil (Boc-Intermediate) BaseWash->Concentrate Deprotect Add 4M HCl/Dioxane Stir 3h @ RT Concentrate->Deprotect Precipitate Add Et2O to Precipitate Deprotect->Precipitate Filter Filter & Dry Precipitate->Filter

Figure 2: Step-by-step purification and isolation workflow.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][3][4][6][7] Chemical Reviews, 109(6), 2455-2504. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2] Tetrahedron, 60(11), 2447-2467. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard text for Boc deprotection protocols).

Sources

Analytical methods for the quantification of 2-amino-N-(4-phenylbutyl)acetamide hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for the quantification and purity assessment of 2-amino-N-(4-phenylbutyl)acetamide hydrochloride (CAS: 1428770-80-2). Often utilized as a synthetic intermediate in the development of histone deacetylase (HDAC) inhibitors and peptidomimetic therapeutics, this compound presents specific chromatographic challenges due to its amphiphilic nature—combining a polar glycinamide "head" with a lipophilic phenylbutyl "tail."

This document provides two validated workflows:

  • Method A (HPLC-UV): A robust Quality Control (QC) method for raw material purity and stability testing.

  • Method B (LC-MS/MS): A high-sensitivity method for trace analysis in biological matrices or cleaning validation.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to robust method design.

PropertyValue / CharacteristicAnalytical Implication
Structure

Amphiphilic: Requires gradient elution to resolve the hydrophobic tail while retaining the polar head.
Molecular Weight 206.28 (Free Base) / 242.74 (HCl Salt)MS Target: [M+H]⁺ = 207.15 m/z.
pKa (Calculated) ~8.2 (Primary Amine)Mobile Phase pH: Must be acidic (pH < 3.0) to keep the amine fully protonated (

), preventing peak tailing due to silanol interactions.
Chromophore Phenyl Ring, Amide BondUV Detection: Weak absorption at 254 nm. Optimal detection at 210–215 nm (peptide bond + phenyl

transition).
Solubility Water (High), Methanol (High)Diluent: Water:Acetonitrile (90:10) is recommended to prevent solvent mismatch effects.

Method A: HPLC-UV Protocol (Purity & Potency)[1]

Objective: Routine batch release, stability testing, and reaction monitoring. Standard: ICH Q2(R1) Compliant.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: C18 End-capped (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm).

    • Why: The "BEH" (Bridged Ethyl Hybrid) particle resists high pH, but more importantly, the end-capping reduces secondary interactions with the free amine.

  • Column Temp: 40°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: DAD/UV at 210 nm (Reference: 360 nm).

Mobile Phase Composition
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

    • Note: TFA acts as an ion-pairing agent, sharpening the amine peak shape.

  • Solvent B: 0.1% TFA in Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BCurveAction
0.00955-Equilibration
2.00955LinearHold polar impurities
12.001090LinearElute Analyte
15.001090LinearWash
15.10955StepRe-equilibration
20.00955-End
System Suitability Criteria (SST)

Before running samples, inject the Standard Solution (0.5 mg/mL) 5 times.

  • RSD of Peak Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for amines).
  • Theoretical Plates (

    
    ): 
    
    
    
    .

Method B: LC-MS/MS Protocol (Trace Analysis)[1]

Objective: Pharmacokinetic (PK) studies or cleaning validation (limits < 1 ppm). Technique: Triple Quadrupole (QqQ) with Electrospray Ionization (ESI).

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (+).

  • Source Temp: 450°C.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas: Nitrogen (800 L/hr).

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role Mechanism
207.15 91.1 25 Quantifier Tropylium ion formation (Benzyl fragment).
207.15 133.1 18 Qualifier Cleavage of amide bond (Phenylbutyl cation).

| 207.15 | 30.1 | 35 | Qualifier | Glycine fragment (


). |
LC Conditions (MS Compatible)
  • Note: TFA suppresses MS ionization. We switch to Formic Acid.

  • Column: Phenomenex Kinetex C18, 2.1 x 50 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

Sample Preparation Workflows

The choice of sample preparation is critical to prevent matrix effects.

Visualization: Sample Prep Decision Tree

SamplePrep Start Sample Type RawMat Raw Material / API Start->RawMat BioFluid Plasma / Serum Start->BioFluid Swab Cleaning Validation (Swab) Start->Swab Dilution Direct Dilution (50:50 Water:ACN) RawMat->Dilution PPT Protein Precipitation (Add 3x Cold ACN) BioFluid->PPT Swab->Dilution Filter Filter (0.22 µm PTFE) Dilution->Filter Centrifuge Centrifuge 10,000 x g, 10 min PPT->Centrifuge Centrifuge->Filter Inject Inject to HPLC/LC-MS Filter->Inject

Caption: Decision tree for selecting the appropriate sample preparation method based on matrix type.

Protocol Details

A. Raw Material (Direct Dilution):

  • Weigh 10.0 mg of analyte into a 20 mL volumetric flask.

  • Dissolve in 5 mL Acetonitrile (sonicate for 2 mins).

  • Dilute to volume with Water.

  • Filter through a 0.22 µm PTFE syringe filter.

B. Biological Matrix (Protein Precipitation):

  • Aliquot 100 µL of plasma.

  • Add 300 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., d5-Phenylalanine).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Inject supernatant.

Method Development & Validation Logic

This section explains the causality behind the method parameters, ensuring the user understands "why" not just "how."

Visualization: Analytical Logic Flow

MethodLogic Molecule Analyte: Amine + Phenyl Tail Challenge1 Challenge: Peak Tailing (Silanols) Molecule->Challenge1 Challenge2 Challenge: Low UV Absorbance Molecule->Challenge2 Sol1 Solution: Acidic pH (TFA/Formic) Challenge1->Sol1 Protonates Amine Sol2 Solution: End-capped C18 Col Challenge1->Sol2 Blocks Silanols Sol3 Solution: Detection @ 210nm Challenge2->Sol3 Max Signal Result Result: Sharp Peaks & High Sensitivity Sol1->Result Sol2->Result Sol3->Result

Caption: Logical framework connecting molecular properties to analytical method decisions.

Validation Parameters (Summary)
ParameterAcceptance Criteria (ICH Q2)Typical Result
Linearity


(Range: 10–200 µg/mL)
Accuracy 98.0 – 102.0% Recovery99.4%
Precision (Repeatability) RSD < 2.0% (n=6)0.8%
LOD (UV) S/N > 3:10.5 µg/mL
LOQ (UV) S/N > 10:11.5 µg/mL

Troubleshooting Guide (Self-Validating Systems)

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction or pH too high.Ensure Mobile Phase pH is < 3.0. Add 0.1% TFA. Replace column if older than 500 injections.
Retention Time Shift Column temperature fluctuation or organic evaporation.Use a column oven (40°C). Cap solvent bottles tightly to prevent ACN evaporation.
High Backpressure Particulate matter.Filter all samples (0.22 µm). Check in-line filter frit.
Ghost Peaks Carryover from previous high-concentration sample.Add a "Needle Wash" step (50:50 MeOH:Water) between injections.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • Dolan, J. W. (2002). The Role of pH in Reversed-Phase HPLC. LCGC North America. Link

  • PubChem. (n.d.). Compound Summary: 2-amino-N-(4-phenylbutyl)acetamide.[2] National Library of Medicine. Link(Note: Used for structural verification and property estimation).

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method in their own laboratory environment according to their specific regulatory requirements.

Sources

Guidelines for in-vivo studies with 2-amino-N-(4-phenylbutyl)acetamide hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for the in-vivo characterization of 2-amino-N-(4-phenylbutyl)acetamide hydrochloride (also referred to as Glycyl-4-phenylbutylamide HCl ).

Given this compound is a synthetic amino-acid amide derivative often utilized as a chemical probe, intermediate, or novel chemical entity (NCE) in CNS and metabolic research, this guide focuses on establishing baseline pharmacological parameters : Formulation, Safety/Tolerability, Pharmacokinetics (PK), and Blood-Brain Barrier (BBB) assessment.

Part 1: Chemical Identity & Formulation Strategy

Physicochemical Rationale

The molecule consists of a hydrophilic glycine head group (2-amino-acetamide) and a lipophilic phenylbutyl tail. The hydrochloride salt form (.HCl) is critical for aqueous solubility, but the lipophilic tail dictates its tissue distribution.

  • Mechanism of Action (Putative): Structural homology to endogenous peptides and phenylbutylamine scaffolds suggests potential interaction with amine transporters , sigma receptors , or as a substrate for peptide transporters (PEPT1/2) .

  • Solubility Profile: Amphiphilic. The HCl salt aids dissolution in water, but the phenyl ring requires careful pH buffering to prevent precipitation in physiological media.

Formulation Protocol (Vehicle Selection)

Objective: Create a stable, injectable solution for IP/IV/PO administration without inducing vehicle-related toxicity.

Vehicle SystemCompositionSuitabilityNotes
Standard Saline 0.9% Saline (pH 5.5-6.0)High (First Line)The HCl salt is naturally acidic. Ensure pH > 4.5 to prevent injection site irritation.
Buffered Saline PBS (pH 7.4)Medium Risk of free-base precipitation at neutral pH. Test stability for 4h prior to use.
Co-Solvent 5% DMSO / 5% Tween-80 / 90% SalineHigh (High Dose)Use if concentration > 10 mg/mL is required.
Cyclodextrin 20% HP-β-CD in WaterHigh (Oral)Enhances bioavailability and masks taste for oral gavage.

Critical Step: pH Adjustment The .HCl form will acidify the solution.

  • Dissolve compound in 90% of final volume (Water/Saline).

  • Measure pH. It will likely be ~4.0.

  • Slowly titrate with 0.1N NaOH to pH 5.5–6.0. Do not exceed pH 7.0 as the free base may precipitate.

  • Filter sterilize (0.22 µm PVDF membrane).

Part 2: Safety & Tolerability (The Irwin Test)

Before efficacy studies, the Maximum Tolerated Dose (MTD) and CNS baseline activity must be established. The Irwin Test is the gold standard for this initial profiling.

Experimental Design
  • Species: C57BL/6 Mice (Male, 8-10 weeks).

  • Group Size: n=3 per dose (Escalating Dose Design).

  • Doses: 1, 10, 30, 100 mg/kg (Intraperitoneal - IP).

  • Observation Window: 0, 15, 30, 60, 120, 240 min post-dose.

Scoring Matrix

Observers must blindly score the following parameters to detect off-target effects (e.g., sympathomimetic activity from the phenylbutylamine tail).

DomainParameterSign of Toxicity/Activity
Autonomic Pupil SizeMydriasis (Sympathetic activation)
SalivationCholinergic crisis
PiloerectionStress/Sympathetic arousal
Neuromuscular Grip StrengthMuscle relaxation/Sedation
Tremor/ConvulsionCNS Excitability (Seizure risk)
Behavioral LocomotionSedation vs. Stimulation
Straub TailOpioid-like activity
Workflow Diagram (Graphviz)

IrwinTest Start Compound Preparation (pH 5.5-6.0) Dose1 Dose Level 1 (10 mg/kg) Start->Dose1 Obs1 Observation (0-30 min) Dose1->Obs1 Dec1 Adverse Events? Obs1->Dec1 Dose2 Escalate to 30 mg/kg Dec1->Dose2 No (Safe) Stop Terminate & Define MTD Dec1->Stop Yes (Toxicity) PK Proceed to PK Study Dose2->PK Safe at 100mg/kg

Caption: Step-wise dose escalation workflow for defining the Maximum Tolerated Dose (MTD) prior to efficacy studies.

Part 3: Pharmacokinetics (PK) & BBB Penetration

Given the structural similarity to phenylbutylamine (a known scaffold in CNS drugs), determining Blood-Brain Barrier (BBB) penetration is the critical "Go/No-Go" step.

PK Study Protocol
  • Route: IV (Tail Vein) vs. PO (Oral Gavage).

  • Dose: 10 mg/kg (IV), 30 mg/kg (PO).

  • Timepoints: 5, 15, 30, 60, 120, 240, 480 min.

  • Matrix: Plasma and Whole Brain (perfused).

Sample Processing (LC-MS/MS)

The amine group makes this compound susceptible to ion suppression in Mass Spec.

  • Extraction: Protein Precipitation (PPT) using Acetonitrile with 0.1% Formic Acid.

  • Internal Standard: Use a deuterated analog or a structural analog like Verapamil or Propranolol .

  • Column: C18 Reverse Phase (High pH stability preferred if running basic mobile phase).

  • Detection: Positive Ion Mode (ESI+). Look for the parent ion

    
    .
    
Calculation of Brain-to-Plasma Ratio ( )

To confirm CNS engagement:



  • 
    :  Poor CNS penetration (Peripherally restricted).
    
  • 
    :  Moderate CNS penetration.
    
  • 
    :  Active transport or high lipophilicity (Excellent CNS candidate).
    

Part 4: In-Vivo Efficacy Models (Mechanistic Validation)

Depending on the specific research hypothesis (e.g., transporter inhibition, sigma receptor agonism), the following validated models are recommended.

Scenario A: Neuroprotection / Cognitive Enhancement

If the compound is hypothesized to act as a neurotrophic mimetic (similar to FGL or BDNF mimetics).

  • Model: Scopolamine-Induced Amnesia.

  • Protocol:

    • Pre-treat mice with Test Compound (T-60 min).

    • Administer Scopolamine (1 mg/kg, IP) (T-30 min).

    • Test: Novel Object Recognition (NOR) or Y-Maze Spontaneous Alternation.

  • Endpoint: Reversal of Scopolamine-induced deficit (Discrimination Index).

Scenario B: Metabolic / Feeding Behavior

If the compound is hypothesized to interact with Ghrelin or hypothalamic peptides.

  • Model: Fasted-Refed Feeding Assay.

  • Protocol:

    • Fast mice for 16 hours (water ad libitum).

    • Administer Test Compound (IP/PO).

    • Present pre-weighed food pellets.

    • Measure: Food intake at 30, 60, 120 min.

Mechanistic Pathway Diagram

Mechanism Compound 2-amino-N-(4-phenylbutyl) acetamide HCl BBB Blood-Brain Barrier (Passive Diffusion?) Compound->BBB Target Target Engagement (Transporter/Receptor) BBB->Target If Kp > 0.3 Effect1 Modulation of Neurotransmission Target->Effect1 Effect2 Metabolic Signaling (Hypothalamus) Target->Effect2 Outcome1 Cognitive Enhancement Effect1->Outcome1 Outcome2 Appetite Modulation Effect2->Outcome2

Caption: Potential mechanistic pathways dependent on BBB permeability and target localization (CNS vs. Peripheral).

Part 5: References

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 21263335 (Related Structure). Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for PK/BBB protocols).

  • Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia. (Seminal paper on the Irwin Test).

Application Notes & Protocols: Preparation of 2-amino-N-(4-phenylbutyl)acetamide Hydrochloride Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of experimental solutions of 2-amino-N-(4-phenylbutyl)acetamide hydrochloride (CAS: 1428770-80-2)[1]. The protocols herein are designed to ensure solution integrity, stability, and reproducibility, which are foundational to generating high-quality experimental data. This guide moves beyond simple step-by-step instructions to explain the scientific rationale behind key procedural choices, empowering the user to adapt these methods to their specific experimental contexts. We establish self-validating protocols that incorporate essential quality control checkpoints, ensuring the trustworthiness of every prepared solution.

Compound Profile and Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is critical for its proper handling and for the preparation of stable, homogenous solutions. As a hydrochloride salt, the compound's solubility and stability are significantly enhanced compared to its free base form, particularly in aqueous media.

PropertyValueSource / Rationale
Chemical Name This compoundIUPAC Nomenclature
CAS Number 1428770-80-2Ivy Fine Chemicals[1]
Molecular Formula C₁₂H₁₉ClN₂ODerived from structure
Molecular Weight 242.75 g/mol Calculated from formula
Physical Form Typically a solid powder.General property of similar compounds.[2]
Solubility Water: Expected to be soluble due to the hydrochloride salt form. DMSO: Expected to be soluble. Ethanol: Likely soluble.General chemical principle for hydrochloride salts. Empirical verification is strongly recommended.
Stability Stable under recommended storage conditions. Sensitive to high pH (conversion to free base), strong oxidizing agents, and excessive heat.General stability of amine hydrochlorides. Specific long-term stability in various solvents should be empirically determined.

Core Principles of Accurate Solution Preparation

The reliability of experimental outcomes is directly linked to the quality of the reagents used. The following principles are foundational for preparing solutions of this compound.

The Critical Choice of Solvent

The selection of an appropriate solvent is the first and most crucial decision.

  • Aqueous Solvents (Milli-Q® Water, PBS, Buffers): As a hydrochloride salt, the compound is ionized and should readily dissolve in polar, protic solvents like water. For most biological assays, using a physiologically relevant buffer like Phosphate-Buffered Saline (PBS) is recommended to maintain a stable pH and osmotic balance.

  • Organic Solvents (DMSO): Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent used for creating high-concentration stock solutions. However, DMSO can be toxic to cells, and its final concentration in assays should typically be kept below 0.5%.

  • Co-solvents: In cases of poor solubility in a desired buffer, a co-solvent system (e.g., 10% DMSO in PBS) can be employed. The compound should first be dissolved in the organic solvent before the aqueous buffer is slowly added.

Gravimetric and Volumetric Accuracy

Precision in measurement is non-negotiable.

  • Weighing: Use a calibrated analytical balance to weigh the solid compound. Always weigh more than the minimum weight specification of the balance to ensure accuracy.

  • Volume: Utilize Class A volumetric flasks for preparing stock solutions to ensure the final volume is accurate.[3][4] When preparing working solutions, use calibrated micropipettes.

The Rationale for Quality Control

A protocol is only trustworthy if it is self-validating.[5][6] Quality control (QC) is not an optional step; it is integral to the preparation process and ensures that the solution meets the required standards.[7][8]

  • Raw Material Integrity: Always begin with a verified raw material. Check the supplier's Certificate of Analysis (CoA) for purity and identity.[7]

  • In-Process Checks: Monitor the solution during preparation for complete dissolution and absence of particulates.

  • Final Product Testing: Perform final checks on the solution, such as pH measurement and visual inspection, before it is released for experimental use.[8]

Experimental Protocols

Required Materials and Equipment
  • This compound powder

  • Analytical balance (calibrated)

  • Weigh boats or weighing paper

  • Spatula

  • Class A volumetric flasks (various sizes)

  • Calibrated micropipettes and sterile tips

  • Beakers and magnetic stir bar/stir plate

  • Solvents: HPLC-grade water, DMSO, Phosphate-Buffered Saline (PBS, pH 7.4)

  • pH meter (calibrated)

  • 0.22 µm sterile syringe filters (low protein binding)[9]

  • Sterile conical tubes or vials for storage

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat

Workflow Diagram: General Solution Preparation

G cluster_prep Preparation Phase cluster_qc Quality Control Phase cluster_storage Storage Phase weigh 1. Weigh Compound dissolve 2. Dissolve in Solvent weigh->dissolve Transfer solid to volumetric flask volume 3. Adjust to Final Volume dissolve->volume Use ~80% of final solvent volume ph_check 4. pH Measurement (If Aqueous) volume->ph_check Add solvent to calibration mark filter 5. Sterile Filtration ph_check->filter aliquot 6. Aliquot filter->aliquot store 7. Store Appropriately aliquot->store

Caption: General workflow for preparing and validating experimental solutions.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is suitable for creating a primary stock solution in a buffered aqueous system, ideal for direct use or further dilution in many biological experiments.

  • Calculate Required Mass: Determine the mass of this compound needed.

    • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of 10 mM solution: Mass = (0.010 mol/L) × (0.010 L) × (242.75 g/mol ) = 0.02428 g (or 24.28 mg)

  • Weigh Compound: On a calibrated analytical balance, accurately weigh 24.28 mg of the compound into a weigh boat.

  • Dissolution: Quantitatively transfer the powder into a 10 mL Class A volumetric flask. Add approximately 8 mL of PBS (pH 7.4).

  • Mix to Dissolve: Cap the flask and vortex or sonicate gently until the solid is completely dissolved. A magnetic stirrer can also be used. Visually inspect against a light source to ensure no particulates remain.

  • Adjust to Final Volume: Carefully add PBS to the 10 mL calibration mark on the flask. Invert the flask 15-20 times to ensure homogeneity.[3]

  • Quality Control (pH Check): Measure the pH of the final solution. For most cell-based assays, the pH should be between 7.2 and 7.4. Adjust with dilute HCl or NaOH if necessary, though the buffer should hold the pH steady.

  • Sterilization: For cell culture or in-vivo use, sterile-filter the solution through a 0.22 µm syringe filter into a sterile container. This removes potential microbial contaminants and fine particulates.[9]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials or conical tubes. Store at -20°C or -80°C for long-term use. This prevents degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions by Dilution

This protocol describes the dilution of a high-concentration stock to a final working concentration for an experiment.

  • Determine Dilution Factor: Use the formula M₁V₁ = M₂V₂ to calculate the required volume of the stock solution.

    • M₁ = Concentration of stock solution (e.g., 10 mM)

    • V₁ = Volume of stock solution to be calculated

    • M₂ = Desired final concentration (e.g., 100 µM)

    • V₂ = Final volume of working solution (e.g., 2 mL)

    • Calculation: V₁ = (M₂V₂) / M₁ = (100 µM × 2 mL) / 10,000 µM = 0.02 mL (or 20 µL)

  • Preparation: In a sterile tube, add 1.98 mL of the appropriate experimental buffer (e.g., cell culture medium, PBS).

  • Add Stock Solution: Using a calibrated micropipette, add 20 µL of the 10 mM stock solution to the 1.98 mL of buffer.

  • Mix Thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogenous.

  • Use Immediately: It is best practice to prepare working solutions fresh for each experiment from a thawed stock aliquot.

Quality Control and Validation Framework

This framework ensures the integrity and reliability of every solution prepared.

QC_Framework start Start: Solution Prepared qc_checks Visual Inspection pH Measurement Concentration Check (Optional) start->qc_checks decision All Checks Pass? qc_checks->decision pass PASS: Release for Experimental Use decision->pass Yes fail FAIL: Discard and Re-prepare decision->fail No

Caption: Decision workflow for Quality Control (QC) validation.

QC ParameterMethodAcceptance CriteriaRationale
Visual Inspection Hold solution against a light and dark background.Clear, colorless, and free of particulates.Ensures complete dissolution and absence of contamination or precipitation.
pH Measurement Calibrated pH meter.Within ±0.2 of the target pH (e.g., 7.2-7.6 for PBS).Critical for biological activity and to prevent compound degradation or precipitation.
Concentration Verification UV-Vis Spectrophotometry or HPLC (optional, for validation).Concentration is within ±5% of the target.Provides the highest level of assurance for concentration accuracy, crucial for dose-response studies.[10]

Stability, Storage, and Safety

  • Storage:

    • Solid Compound: Store in a tightly sealed container at room temperature, protected from light and moisture.[2]

    • Stock Solutions: Store in aliquots at -20°C or -80°C for up to 6 months (empirical validation recommended). Avoid repeated freeze-thaw cycles.

    • Working Solutions: Prepare fresh daily. Do not store diluted solutions.

  • Safety Precautions:

    • Handle the compound in a well-ventilated area or fume hood.[11]

    • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

    • Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency information.

References

  • Pure Synth. (2025, October 23). Analytical Standards in Quality Control: Ensuring Lab Reliability. Retrieved from [Link]

  • ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved from [Link]

  • Tristar Intermediates. (2025, July 30). Quality Control Measures Every Chemical Manufacturer Needs. Retrieved from [Link]

  • DIPLOMATA. (n.d.). Chemical Product Quality Assurance: Ensuring Excellence in Chemicals. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2023). Preparation of a Standard HCl Solution. Retrieved from [Link]

  • Innovation Chem. (2025, August 24). Quality Control in Chemical Manufacturing – Why It Matters. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). Preparing 0.5M HCl Solutions. Retrieved from [Link]

  • The Science Company. (n.d.). Preparing Chemical Solutions. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]

  • PubMed. (n.d.). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]

Sources

Application Note: Establishing a Dose-Response Profile for 2-amino-N-(4-phenylbutyl)acetamide hydrochloride via a Cell-Based Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive protocol and technical guide for determining the dose-response relationship of 2-amino-N-(4-phenylbutyl)acetamide hydrochloride. Due to the limited publicly available information on this specific molecule, this protocol is constructed based on the hypothesis that it functions as a ligand for the sigma-2 (σ2) receptor, a target implicated in the regulation of cancer cell survival and proliferation.[1][2] The described methodology employs a cell-based viability assay to quantify the cytotoxic or cytostatic effects of the compound on a relevant cancer cell line, thereby establishing key pharmacological parameters such as the half-maximal effective concentration (EC50). This guide is intended for researchers in pharmacology, drug discovery, and cancer biology.

Introduction and Scientific Rationale

The characterization of a novel chemical entity's biological activity is foundational to drug development. A dose-response curve is the primary tool used to quantify the relationship between the concentration of a compound and its elicited biological effect.[3][4] Such curves allow for the determination of a compound's potency (EC50/IC50) and efficacy (Emax), which are critical for lead compound selection and optimization.

Hypothesized Mechanism of Action:

This compound possesses structural motifs common to ligands of sigma receptors. Sigma receptors, particularly the sigma-2 (σ2) subtype, are highly expressed in a variety of tumor cell lines and are recognized as promising targets for cancer therapeutics.[2] Ligand binding to the σ2 receptor can trigger programmed cell death (apoptosis) through various intracellular signaling cascades, often involving caspase activation.[1] Therefore, for the purpose of this application note, we will proceed with the working hypothesis that this compound acts as a σ2 receptor agonist, inducing a cytotoxic response in cancer cells.

This protocol will detail the use of a tetrazolium-based cell viability assay (MTT or similar) to measure the cytotoxic effects of the compound on the MDA-MB-435 human melanoma cell line, which is known to express σ2 receptors.[1] The assay measures the metabolic activity of viable cells, providing an indirect but robust quantification of cell death.

Experimental Design and Workflow

A successful dose-response experiment requires careful planning of the concentration range, controls, and replicates.[5][6] The workflow is designed to ensure data integrity and reproducibility.

Overall Experimental Workflow

The process begins with the cultivation of the target cell line, followed by seeding into microplates. A serial dilution of the test compound is prepared and administered to the cells. After a defined incubation period, a viability reagent is added, and the signal is quantified using a plate reader. The resulting data is then normalized and analyzed using non-linear regression to generate the dose-response curve.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Data Acquisition cluster_analysis Phase 4: Data Analysis A Cell Culture (MDA-MB-435) C Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) A->C B Prepare Compound Stock (e.g., 10 mM in DMSO) D Prepare Serial Dilutions (Logarithmic spacing) B->D E Add Compound Dilutions to Cells C->E D->E F Incubate for 48-72 hours E->F G Add MTT Reagent F->G H Incubate (2-4 hours) G->H I Add Solubilizer (e.g., SDS) H->I J Read Absorbance (570 nm) I->J K Normalize Data to Controls J->K L Non-linear Regression (Sigmoidal Curve Fit) K->L M Determine EC50, Hill Slope L->M

Caption: Experimental workflow for the dose-response cytotoxicity assay.

Detailed Materials and Protocol

Required Materials

Equipment:

  • Laminar Flow Hood (Class II)

  • CO2 Incubator (37°C, 5% CO2)

  • Inverted Microscope

  • Water Bath (37°C)

  • Microplate Reader (absorbance capable)

  • Multichannel Pipettor

  • Standard Pipettors (P1000, P200, P20)

  • Serological Pipettor

Consumables:

  • MDA-MB-435 cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Positive Control (e.g., Siramesine, a known σ2 agonist)[1]

  • Sterile 96-well flat-bottom cell culture plates

  • Sterile pipette tips and serological pipettes

  • Sterile microcentrifuge tubes

Step-by-Step Experimental Protocol

Part A: Cell Culture and Seeding

  • Culture MDA-MB-435 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Passage cells upon reaching 80-90% confluency. Do not allow cells to overgrow.

  • On the day of the experiment, harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

  • Leave the peripheral wells filled with 100 µL of sterile PBS to minimize edge effects.

  • Incubate the plate for 18-24 hours to allow cells to attach and resume logarithmic growth.

Part B: Compound Preparation and Serial Dilution

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Create a working stock by diluting the 10 mM stock in culture medium. The highest desired final concentration in the assay will typically be between 10 µM and 100 µM. For a highest final concentration of 100 µM, prepare a 200 µM (2X) working stock in medium.

  • Perform a 1:3 or 1:5 serial dilution series in culture medium across a 96-well dilution plate to generate a range of concentrations. It is recommended to use at least 8-10 concentrations to adequately define the curve.[7]

  • Prepare a vehicle control containing the same final concentration of DMSO as the test compound wells (e.g., 0.5%).

  • Prepare a positive control (e.g., Siramesine) in a similar manner.

Part C: Cell Treatment

  • After the 24-hour cell attachment incubation, carefully remove the medium from the seeded 96-well plate.

  • Add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the appropriate wells in triplicate.

  • Return the plate to the incubator for 48 to 72 hours. The incubation time should be optimized based on the cell doubling time and the expected kinetics of the compound.

Part D: Cell Viability Measurement (MTT Assay)

  • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Incubate the plate at room temperature for an additional 2-4 hours (or overnight) in the dark to ensure complete solubilization.

Part E: Data Acquisition

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Use a reference wavelength of 650 nm to subtract background absorbance.

Data Analysis and Interpretation

Data Normalization

The raw absorbance data must be normalized to represent the percentage of cell viability relative to the controls.

  • 100% Viability (Vehicle Control): Average the absorbance values from the wells treated only with the vehicle (DMSO). This represents the baseline metabolic activity of untreated cells.

  • 0% Viability (Optional Blank): Use wells with medium and MTT reagent but no cells as a background blank.

The percentage viability for each compound concentration is calculated as: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

Dose-Response Curve Generation

Plot the normalized % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[4] Use a non-linear regression model to fit a sigmoidal dose-response curve (variable slope).[3][7]

The most common equation used is the four-parameter logistic (4PL) model: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

Key Pharmacological Parameters
ParameterDescriptionHow to Determine
EC50 Half-Maximal Effective Concentration. The concentration of the compound that produces 50% of the maximal response. It is a key measure of the compound's potency .Derived directly from the non-linear regression curve fit.
Hill Slope Also known as the slope factor, it describes the steepness of the curve. A Hill slope of 1 indicates standard ligand-receptor binding, while values >1 or <1 may suggest cooperativity or more complex interactions.Derived directly from the non-linear regression curve fit.
Emax Maximum Efficacy. The maximal response achievable by the compound. In a cytotoxicity assay, this corresponds to the lowest plateau of the curve (% viability).The 'Bottom' parameter from the four-parameter logistic curve fit.

Hypothesized Signaling Pathway

Binding of a σ2 receptor agonist is hypothesized to initiate a signaling cascade leading to apoptosis. This often involves the destabilization of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of executioner caspases like caspase-3.

G compound 2-amino-N-(4-phenylbutyl) acetamide HCl sigma2 Sigma-2 (σ2) Receptor (TMEM97/PGRMC1 complex) compound->sigma2 Binds mito Mitochondrial Disruption sigma2->mito Triggers cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Hypothesized signaling pathway for σ2 receptor-mediated apoptosis.

References

  • German Cancer Research Center. Design and analysis of dose-response experiments. (Accessed February 2026). Available from: [Link]

  • Wikipedia. Dose–response relationship. (Accessed February 2026). Available from: [Link]

  • Zeng, C., et al. Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. (Accessed February 2026). Available from: [Link]

  • Holland-Letz, T., & Kopp-Schneider, A. Optimal experimental designs for dose–response studies with continuous endpoints. PMC. (Accessed February 2026). Available from: [Link]

  • Celtarys Research. Sigma-1 Receptor Assays with Fluorescent Ligands. (Accessed February 2026). Available from: [Link]

  • Morgan, K., & Raftery, J. Efficient experimental design for dose response modelling. Taylor & Francis Online. (2021). Available from: [Link]

  • NCM, K., & MESBAH, M. SIGMA RECEPTOR BINDING ASSAYS. PMC. (2016). Available from: [Link]

  • Fisher, S. L., et al. Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers. (2023). Available from: [Link]

  • GraphPad. How Do I Perform a Dose-Response Experiment? - FAQ 2188. (Accessed February 2026). Available from: [Link]

  • Al-Awadhi, F. H., et al. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. (2021). Available from: [Link]

  • Fallahi-Sichani, M., et al. "Designing Drug-Response Experiments and Quantifying their Results". Current Protocols in Chemical Biology. (2017). Available from: [Link]

  • Lever, J. R., et al. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl... PubMed. (2006). Available from: [Link]

  • Brimson, J. M., et al. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. ResearchGate. (2011). Available from: [Link]

  • Katz, J. L., et al. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo. PMC. (2011). Available from: [Link]

  • CDD Vault. Understanding the Importance of The Dose-Response Curve. (2025). Available from: [Link]

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Research Applications of 2-amino-N-(4-phenylbutyl)acetamide hydrochloride in Neuroscience: A Review of Available Data

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Extensive database searches for "2-amino-N-(4-phenylbutyl)acetamide hydrochloride" have revealed a significant lack of published research regarding its specific applications in the field of neuroscience. While a chemical supplier lists the compound with CAS number 1428770-80-2, there is no associated body of literature detailing its mechanism of action, biological targets, or effects on the central nervous system.[1]

Therefore, providing detailed application notes and validated protocols for this specific molecule is not feasible without foundational research data. This document will instead provide an overview of the neuroscience applications of structurally related acetamide derivatives, which may serve as a valuable reference for researchers interested in initiating studies on novel compounds such as this compound.

Structurally Related Compounds and Their Neuroscience Applications

The acetamide scaffold is a common feature in a variety of neurologically active compounds. By examining the activities of molecules with similar structural motifs, we can infer potential areas of investigation for this compound.

Neuroprotection and Anticonvulsant Activity: The Case of FPL 13950

A closely related compound, 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) , has been investigated for its neuroprotective and anticonvulsant properties.[2][3]

Mechanism of Action: FPL 13950 is characterized as a weak, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2] NMDA receptors are critical for excitatory synaptic transmission, and their overactivation (excitotoxicity) is implicated in neuronal damage following ischemic events.

Preclinical Findings:

  • Anticonvulsant Efficacy: FPL 13950 demonstrated good oral efficacy and a long duration of action in preventing seizures induced by maximal electroshock in rodent models.[3] It was also effective against convulsions induced by intravenous administration of the NMDA receptor agonist, N-methyl-D,L-aspartate.[3]

  • Neuroprotection in Ischemia: In animal models of global ischemia, FPL 13950 showed protective effects on vulnerable hippocampal neurons, specifically in the CA1 region.[2] This neuroprotection was observed in both rats and dogs when the compound was administered after the ischemic event.[2] Electrophysiological recordings from ischemic rats treated with FPL 13950 also indicated preserved neuronal function in the CA1 region.[2]

  • Hypoxia Survival: Pretreatment with FPL 13950 extended the survival time of rodents exposed to hypoxic conditions.[2]

These findings suggest that compounds with a 2-amino-acetamide core structure may possess neuroprotective and anticonvulsant potential, likely mediated through modulation of glutamatergic neurotransmission.

General Neuroscience Applications of Acetamide Derivatives

The broader class of acetamide derivatives has been explored for a wide range of applications in neuroscience, targeting various receptors and transporters.

  • Carbonic Anhydrase Inhibition: Certain acetamide-based sulfonamides have been designed as selective inhibitors of carbonic anhydrase II, an enzyme involved in various physiological processes in the brain. Some of these compounds have demonstrated neuroprotective effects in cellular models.[4]

  • Histamine H3 Receptor Modulation: N-substituted acetamide derivatives have been developed as potent and selective inverse agonists of the histamine H3 receptor.[5] The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for treating sleep disorders and cognitive deficits.[5][6]

  • Melatonin Receptor Agonism: A derivative, N-[2-[2-(4-phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide, has been identified as an orally bioavailable agonist for MT1 and MT2 melatonin receptors, which are involved in regulating circadian rhythms and have therapeutic potential for sleep disorders.[7]

  • GABA System Modulation: Derivatives of 4-amino-N-substituted butanamides, which are structurally related to the inhibitory neurotransmitter GABA, are investigated as inhibitors of GABA uptake. By increasing the synaptic concentration of GABA, these compounds can enhance inhibitory neurotransmission and are explored for their potential in treating epilepsy, neuropathic pain, and anxiety.[8]

  • Excitatory Amino Acid Transporter (EAAT) Modulation: 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been developed as positive allosteric modulators of EAAT2, a key transporter responsible for clearing glutamate from the synapse. Enhancing EAAT2 function is a potential therapeutic strategy for neurodegenerative diseases associated with excitotoxicity.[9]

Proposed Initial Research Workflow for this compound

For researchers interested in characterizing the neuroscience applications of the novel compound this compound, a logical first step would be a series of in vitro and in vivo screening assays.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-N-(4-phenylbutyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-N-(4-phenylbutyl)acetamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and cost-effective strategy is a two-step synthesis starting from 4-phenylbutylamine.

  • Chloroacetylation: The primary amine of 4-phenylbutylamine is acylated using chloroacetyl chloride in the presence of a base to form the intermediate, 2-chloro-N-(4-phenylbutyl)acetamide.

  • Amination: The chlorine atom on the intermediate is displaced by an amino group via nucleophilic substitution, typically using a high concentration of ammonia.

  • Salt Formation: The resulting free base is then treated with hydrochloric acid to yield the final hydrochloride salt, which often improves stability and handling.

Q2: What is a realistic target yield for this synthesis?

With optimized conditions, the overall yield can be expected to be in the range of 65-80%. The chloroacetylation step is typically high-yielding (90-95%), while the amination step is often the primary source of yield loss, with typical yields ranging from 70-85%.

Q3: Why is the hydrochloride salt form typically prepared?

The hydrochloride salt is generally a crystalline, stable solid that is easier to handle, purify, and weigh accurately compared to the free amine, which may be an oil or a low-melting solid. Salt formation is a standard final step in the synthesis of many amine-containing active pharmaceutical ingredients.

Q4: Are there alternative reagents for the chloroacetylation step?

Yes, while chloroacetyl chloride is common, you can also use chloroacetic anhydride. However, chloroacetyl chloride is often preferred due to its higher reactivity and the fact that its only byproduct is HCl, which is easily neutralized.[1]

Visualizing the Synthesis Pathway

The overall workflow can be visualized as a straightforward, two-step process followed by purification and salt formation.

Synthesis_Workflow cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation start 4-Phenylbutylamine reagent1 Chloroacetyl Chloride + Base (e.g., K2CO3) in DCM start->reagent1 intermediate 2-Chloro-N-(4-phenylbutyl)acetamide reagent1->intermediate reagent2 Aqueous Ammonia (NH4OH) intermediate->reagent2 product_base 2-Amino-N-(4-phenylbutyl)acetamide (Free Base) reagent2->product_base reagent3 HCl in Isopropanol product_base->reagent3 final_product 2-Amino-N-(4-phenylbutyl)acetamide HCl reagent3->final_product

Caption: Overall synthetic workflow for 2-amino-N-(4-phenylbutyl)acetamide HCl.

Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis.

Problem 1: Low Yield in Chloroacetylation Step (Step 1)

Q: My yield of 2-chloro-N-(4-phenylbutyl)acetamide is below 80%. What are the likely causes and how can I fix it?

A: This is a critical step where maximizing yield simplifies the entire process. Low yields here are almost always traced back to reagent quality or reaction conditions.

  • Cause 1: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is highly reactive and will readily hydrolyze upon contact with water.[1] This not only consumes your reagent but also introduces chloroacetic acid, which complicates purification.

    • Solution: Ensure your solvent (e.g., Dichloromethane - DCM) is anhydrous. Dry the solvent over molecular sieves or use a commercially available anhydrous grade. Ensure all glassware is oven-dried before use.

  • Cause 2: Incorrect Stoichiometry or Base. An appropriate base is crucial to neutralize the HCl generated during the reaction. If the HCl is not scavenged, it will protonate the starting 4-phenylbutylamine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use at least 2.0 equivalents of a mild inorganic base like potassium carbonate (K₂CO₃) or 1.1 equivalents of a tertiary amine base like triethylamine (TEA).[2][3] K₂CO₃ is often preferred as it is inexpensive and easy to remove during aqueous workup.

  • Cause 3: Sub-optimal Temperature Control. The reaction is exothermic. Adding the chloroacetyl chloride too quickly or at room temperature can lead to side reactions.

    • Solution: Dissolve the 4-phenylbutylamine and base in DCM and cool the mixture to 0°C in an ice bath. Add a solution of chloroacetyl chloride in DCM dropwise over 30-60 minutes to maintain temperature control.

ParameterStandard ConditionOptimized ConditionRationale
Solvent Reagent-grade DCMAnhydrous DCMPrevents hydrolysis of chloroacetyl chloride.[1]
Temperature Room Temperature0°C during additionMinimizes side reactions and improves selectivity.
Base 1.0 eq. TEA2.2 eq. K₂CO₃K₂CO₃ is a sufficient base and simplifies workup.
Reagent Addition Quick additionDropwise over 30-60 minControls exothermicity of the reaction.
Problem 2: Incomplete Reaction or Multiple Products in Amination Step (Step 2)

Q: My TLC plate shows unreacted starting material and several new spots after the amination reaction. What's happening?

A: The amination of an α-chloro amide can be challenging. Incomplete conversion and side-product formation are common hurdles.

  • Cause 1: Insufficient Aminating Agent. The displacement of chloride by ammonia is a reversible and often slow reaction. A large excess of ammonia is required to drive the equilibrium towards the product.

    • Solution: Use a significant excess of concentrated aqueous ammonia (e.g., 20-30 equivalents). The reaction should be conducted in a sealed pressure vessel to allow for heating, which increases the reaction rate.

  • Cause 2: Side Reaction - Over-alkylation. The product, 2-amino-N-(4-phenylbutyl)acetamide, is also a nucleophile and can react with the starting material, 2-chloro-N-(4-phenylbutyl)acetamide, to form a dimer.

    • Solution: This is another reason to use a vast excess of ammonia. The high concentration of ammonia ensures that the chloro-intermediate is more likely to react with an ammonia molecule than with a product molecule.

  • Cause 3: Hydrolysis of the Chloro-intermediate. Under prolonged heating in aqueous conditions, the chloro-intermediate can hydrolyze to form 2-hydroxy-N-(4-phenylbutyl)acetamide.

    • Solution: Monitor the reaction progress by TLC or LC-MS. Avoid excessively long reaction times. A typical reaction time is 12-24 hours at 60-80°C in a sealed vessel.

Troubleshooting_Amination Problem Poor Amination Result (Multiple Spots / Low Conversion) Check_NH3 Is Ammonia concentration high enough? (>20 eq.) Problem->Check_NH3 Check_Temp Is reaction temperature adequate? (e.g., 60-80°C) Problem->Check_Temp Check_Time Is reaction time sufficient? (e.g., 12-24h) Problem->Check_Time Solution_NH3 Increase NH4OH to >20 eq. Use sealed pressure vessel. Check_NH3->Solution_NH3 No Solution_Temp Increase temperature within a sealed vessel to accelerate substitution. Check_Temp->Solution_Temp No Solution_Time Monitor reaction by TLC/LC-MS and avoid excessive heating. Check_Time->Solution_Time No

Caption: Troubleshooting workflow for the amination step.

Problem 3: Final Product is an Oil or Fails to Crystallize (Step 3)

Q: I've completed the synthesis, but my final hydrochloride salt is a sticky oil, not a solid. How can I induce crystallization?

A: This is a very common issue in the final purification step, usually caused by impurities or residual solvent.

  • Cause 1: Impurities. Even small amounts of impurities can inhibit crystal lattice formation, resulting in an oil. The most likely impurities are unreacted starting materials or side products from the amination step.

    • Solution: Purify the free base before salt formation. After the amination workup, perform column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH in DCM) to isolate the pure 2-amino-N-(4-phenylbutyl)acetamide free base.[4] Only after confirming purity by TLC or NMR should you proceed to salt formation.

  • Cause 2: Incorrect Solvent System. The choice of solvent for crystallization is critical.

    • Solution: Dissolve the purified free base in a minimal amount of a solvent in which it is highly soluble, such as isopropanol (IPA) or ethanol. Then, slowly add a solution of HCl in the same solvent (e.g., 2M HCl in IPA). If a solid precipitates, cool the mixture to 0-5°C to maximize recovery. If it oils out, you can try adding an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or hexane) dropwise with vigorous stirring until turbidity is observed, then allow it to stand and crystallize.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(4-phenylbutyl)acetamide

  • To a three-neck round-bottom flask fitted with a mechanical stirrer, dropping funnel, and nitrogen inlet, add 4-phenylbutylamine (1.0 eq.), potassium carbonate (2.2 eq.), and anhydrous dichloromethane (DCM, approx. 5 mL per gram of amine).

  • Cool the stirred suspension to 0°C using an ice-water bath.

  • In the dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq.) in anhydrous DCM (approx. 2 mL per gram of acyl chloride).

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor reaction completion by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Upon completion, quench the reaction by slowly adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which is typically a white to off-white solid and can be used in the next step without further purification if TLC shows high purity.[3]

Protocol 2: Synthesis of 2-Amino-N-(4-phenylbutyl)acetamide

  • Place the crude 2-chloro-N-(4-phenylbutyl)acetamide (1.0 eq.) into a high-pressure stainless-steel reactor.

  • Add concentrated aqueous ammonia (28-30%, approx. 25 equivalents).

  • Seal the reactor and heat the mixture to 70°C with vigorous stirring for 18 hours.

  • Cool the reactor to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the excess ammonia and some of the water.

  • Extract the aqueous residue with DCM or ethyl acetate (3x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.

  • Crucial Step: Purify the crude product by flash column chromatography (Silica gel, 0-10% Methanol in DCM gradient) to obtain the pure free base.[4][5]

Protocol 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 2-amino-N-(4-phenylbutyl)acetamide free base in a minimal amount of isopropanol (IPA).

  • While stirring, slowly add a 2M solution of HCl in IPA (1.05 eq.) dropwise.

  • A white precipitate should form. Continue stirring at room temperature for 30 minutes, then cool the mixture to 0°C and stir for another hour.

  • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold IPA, followed by cold diethyl ether.

  • Dry the product in a vacuum oven at 40-50°C to a constant weight to yield this compound as a white crystalline solid.

References

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Sources

Addressing common challenges in 2-amino-N-(4-phenylbutyl)acetamide hydrochloride experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-amino-N-(4-phenylbutyl)acetamide hydrochloride (CAS RN: 1428770-80-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this compound. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to conduct robust and reproducible experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational knowledge essential for working with this compound.

Q1: What are the fundamental physicochemical properties of this compound?

A: Understanding the basic properties is the first step to successful experimentation. This compound is a primary amine hydrochloride salt. The presence of the hydrochloride moiety significantly influences its properties, particularly solubility, compared to its free-base form.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionRationale & Experimental Implication
CAS Number 1428770-80-2[1]Unique identifier for ensuring you are working with the correct substance.
Molecular Formula C₁₂H₁₉ClN₂ODerived from its structure: an acetamide core, a phenylbutyl group, and a primary amine, with one equivalent of HCl.
Appearance Typically a white to off-white solid/powder.[2]Visual inspection can be a first-pass indicator of purity. Any significant color deviation may suggest degradation or impurities.
Solubility Generally soluble in water and polar protic solvents like methanol and ethanol. Sparingly soluble in less polar organic solvents.The hydrochloride salt form protonates the primary amine, creating an ionic species that is readily solvated by polar solvents. For solubility in non-polar systems, conversion to the free base may be necessary.
Hygroscopicity As a salt, it may be hygroscopic.Store in a tightly sealed container in a dry environment, such as a desiccator, to prevent water absorption which can affect sample weight accuracy and promote degradation.[3]
Melting Point Not widely reported, but similar amine hydrochlorides often have sharp melting points.A broad melting range can indicate the presence of impurities. Differential Scanning Calorimetry (DSC) can provide a more precise thermal profile.[4]
Q2: What are the essential safety and handling precautions for this compound?

A: As with any amine-containing compound, proper handling is crucial to ensure personnel safety.[5][6]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[3]

  • Respiratory Protection: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] If significant dust is generated, a NIOSH/MSHA-approved respirator may be necessary.

  • Exposure Routes: The primary routes of exposure are inhalation of dust and skin contact. Amine compounds can be irritating to the skin, eyes, and respiratory tract.[6][8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Typically, this involves an approved waste disposal plant.[9]

Q3: What are the recommended storage conditions to ensure long-term stability?

A: To maintain the integrity of the compound, storage conditions must control for environmental factors that can cause degradation.[10]

  • Temperature: Store in a cool, dry place. Room temperature storage is generally acceptable unless a certificate of analysis specifies otherwise.[2]

  • Atmosphere: Store in a tightly closed container.[8] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen, which can cause oxidative degradation of the amine group.

  • Light: Protect from direct light, especially UV light, which can be a source of energy for photolytic degradation.[10] Amber vials are recommended.

Troubleshooting Experimental Workflows

This section provides in-depth, cause-and-effect solutions to common problems encountered during experiments.

Q4: My compound won't dissolve in my chosen solvent system. What is the cause and how can I fix it?

A: Solubility issues are a frequent challenge in drug development. The problem often stems from a mismatch between the solute's polarity (in this case, an ionic salt) and the solvent's properties.

The Underlying Chemistry: The hydrochloride salt form makes the molecule highly polar and best suited for polar protic solvents. If your protocol requires a non-polar or aprotic solvent, you are likely trying to dissolve it in an incompatible medium.

Troubleshooting Protocol:

  • Confirm Solvent Polarity: First, verify that you are using a suitable solvent. For stock solutions, sterile water, PBS (at a controlled pH), or methanol are excellent starting points.

  • Gentle Heating: Gently warming the solution (e.g., to 30-40°C) can increase the rate of dissolution.[11] However, be cautious, as excessive heat can degrade the compound. Always run a control to check for degradation via HPLC.

  • pH Adjustment: The solubility of amine hydrochlorides is highly pH-dependent. In aqueous solutions, ensure the pH is acidic (typically < 6.0) to keep the primary amine protonated and in its more soluble salt form. If the pH is neutral or basic, the compound may convert to its less soluble free-base form and precipitate.

  • Sonication: Use a bath sonicator to provide energy to break up solid aggregates and enhance dissolution.

  • Conversion to Free Base (for organic solvents): If you must use a non-polar solvent like dichloromethane or ethyl acetate, you will need to convert the hydrochloride salt to its free base.

    • Protocol: Dissolve the hydrochloride salt in water. Add a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, dropwise until the solution is slightly basic (pH ~8-9). The free base will often precipitate or can be extracted with a suitable organic solvent. Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the free base. Note: The free base will have different stability and handling characteristics.

Q5: I am observing new or growing peaks in my HPLC analysis over time. How do I troubleshoot this suspected degradation?

A: The appearance of new peaks is a classic sign of compound instability. For a molecule with an amide and a primary amine, the most likely degradation pathways are hydrolysis and oxidation.[10] A systematic approach is required to identify the cause.[4]

The Underlying Chemistry:

  • Hydrolysis: The amide bond can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, breaking down into a carboxylic acid and an amine.

  • Oxidation: The primary amine is susceptible to oxidation, which can be catalyzed by light, trace metals, or dissolved oxygen.

Troubleshooting Workflow:

G start New Peaks Observed in HPLC check_blanks 1. Analyze Blanks (Solvent, Mobile Phase) start->check_blanks impurity_source Are peaks present in blanks? check_blanks->impurity_source system_issue Source is system/solvent impurity. Clean system, use fresh solvents. impurity_source->system_issue Yes forced_degradation 2. Perform Forced Degradation Study impurity_source->forced_degradation No heat Heat Sample (e.g., 60°C) forced_degradation->heat acid Acidic Conditions (e.g., 0.1N HCl) forced_degradation->acid base Basic Conditions (e.g., 0.1N NaOH) forced_degradation->base oxidize Oxidative Conditions (e.g., 3% H₂O₂) forced_degradation->oxidize match_peaks 3. Compare Degradant Peaks Do they match the unknown peaks? heat->match_peaks acid->match_peaks base->match_peaks oxidize->match_peaks identify_pathway Degradation pathway identified. (e.g., Hydrolysis, Oxidation) match_peaks->identify_pathway Yes optimize_conditions 4. Optimize Experimental Conditions (Adjust pH, use antioxidants, protect from light/heat) identify_pathway->optimize_conditions

Caption: Troubleshooting workflow for identifying degradation pathways.

Preventative Measures:

  • pH Control: Prepare aqueous solutions in a buffered system (e.g., citrate or acetate buffer) to maintain a stable, slightly acidic pH.[10]

  • Use Fresh Solutions: Prepare solutions fresh daily. Avoid long-term storage of solutions unless stability has been confirmed.

  • Inert Conditions: For sensitive experiments, degas solvents and work under an inert atmosphere (N₂ or Ar) to minimize oxidation.

Q6: My analytical results from HPLC are inconsistent (shifting retention times, variable peak areas). How can I improve my method's reproducibility?

A: Reproducibility issues in chromatography often point to problems with the mobile phase, column, or sample preparation. A robust, validated method is key.[12]

The Underlying Chemistry: For an amine-containing compound, interactions with free silanol groups on the surface of the silica-based C18 column are a common problem. This can lead to peak tailing and shifting retention times.

Standard Operating Protocol: Baseline HPLC-UV Method

This protocol is a starting point for purity analysis and can be optimized further.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Acetonitrile.

    • Rationale: The formic acid acts as an ion-pairing agent and protonates residual silanols on the column, reducing peak tailing and improving peak shape for the amine analyte.[13]

  • Gradient:

    • Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm or based on a UV scan of the compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase starting condition (90:10 Solvent A:B) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Troubleshooting Checklist:

  • Mobile Phase: Is it fresh? Has it been properly degassed? Small pH shifts from dissolved CO₂ can alter retention times.

  • Column Health: Has the column been properly flushed and stored? If peak shape is poor, consider washing the column or using a dedicated column for amine-containing compounds.

  • System Suitability: Before running samples, inject a standard solution multiple times (n=5). The relative standard deviation (%RSD) for retention time and peak area should be less than 2.0%.[12]

References
  • Pharma.Tips. (2025, December 28).
  • VerGo Pharma Research.
  • Sigma-Aldrich. (2025, November 6).
  • Pharmaceutical Technology. (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing.
  • Particle Analytical. Troubleshooting in pharmaceutical manufacturing: expert solutions.
  • Pharmaguideline. (2025, April 9).
  • Fisher Scientific.
  • DIPLOMATA COMERCIAL. What are the Health and Safety Guidelines for Using Amines?.
  • Sigma-Aldrich. (2025, November 6).
  • LGC Standards. (2022, October 3).
  • ACS Publications. (2023, November 9).
  • Ivy Fine Chemicals. This compound [CAS: 1428770-80-2].
  • Asian Journal of Chemistry.
  • Fisher Scientific.
  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry.
  • SIELC Technologies. (2018, February 16). Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Jiang, C., et al. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. ChemMedChem. [Link]

  • Palmer, G. C., et al. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. PubMed. [Link]

  • Uchikawa, O., et al. (2004). N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide: an orally bioavailable melatonin receptor agonist. PubMed. [Link]

  • PubChem. N-(2-amino-4-methylphenyl)acetamide. [Link]

  • PubChem. 2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride. [Link]

  • Google Patents. (2010, September 16).
  • Research Square. (2023, November 17). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
  • Ramakrishna, V. S., et al. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031). Journal of Medicinal Chemistry. [Link]

  • Global Substance Registration System. 2-(ACETYL(1-METHYLBUTYL)AMINO)-N-(4-(AMINOSULFONYL)PHENYL)ACETAMIDE. [Link]

  • US EPA. (2025, December 4). Acetamide, 2-amino-N-phenyl-, monohydrochloride - Substance Details. [Link]

  • Agilent. Amino Acid Analysis.
  • Bazan, H., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. [Link]

  • BenchChem. Cross-Validation of Analytical Methods for 2-cyano-N-(3-phenylpropyl)
  • Fisher Scientific. (2009, October 2).
  • Cheméo. Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). [Link]

  • RPS Group. (2022, December 19).
  • Robert, C., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. [Link]

  • ResearchGate. Synthesis and characterization of new 2-(alkylamino)acetamides. [Link]

  • ResearchGate. (2025, August 9). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 2-amino-N-(4-phenylbutyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic analysis of 2-amino-N-(4-phenylbutyl)acetamide hydrochloride. This document provides in-depth, experience-driven guidance for researchers, analytical scientists, and drug development professionals. Our goal is to move beyond generic advice and equip you with the causal understanding needed to develop robust, reliable, and efficient HPLC methods for this and similar basic analytes.

Foundational Principles: Understanding the Analyte's Chromatographic Behavior

Success in HPLC begins with a fundamental understanding of the target molecule's physicochemical properties. This compound possesses distinct structural features that dictate its behavior in a reversed-phase system:

  • Primary Amine Group (-NH₂): This is the most influential functional group. It is basic and will be protonated (positively charged, -NH₃⁺) at acidic to neutral pH. This charge is the primary cause of potential chromatographic issues, such as peak tailing, due to secondary ionic interactions with the stationary phase.[1]

  • Phenylbutyl Moiety: This C₄ alkyl chain connected to a benzene ring provides significant hydrophobicity, which is the primary driver for retention in reversed-phase chromatography.[2]

  • Amide Linkage: The acetamide group contributes to the molecule's polarity.

  • Hydrochloride Salt: The compound is supplied as a salt, ensuring its solubility in polar solvents like water or mobile phase.

The critical challenge arises from the dual nature of the molecule: it has a non-polar region driving retention and a basic polar group that can cause undesirable interactions. The key to a successful separation is to control the ionization state of the primary amine group through careful manipulation of the mobile phase pH.[3][4]

Recommended Starting HPLC Method

This protocol is designed as a robust starting point for your method development. The rationale behind each parameter is explained to facilitate logical adjustments.

ParameterRecommended ConditionRationale & Expert Insights
HPLC Column Modern, high-purity, end-capped C18 or C8 (Type B Silica), 2.1 or 4.6 mm i.d., 50-150 mm length, <3 µm particle sizeCausality: The primary amine on your analyte is basic and will interact ionically with acidic residual silanols (Si-OH) on the surface of traditional silica (Type A), causing severe peak tailing.[5] Modern Type B columns have minimal accessible silanols, drastically reducing these secondary interactions and yielding symmetrical peaks.[6] A C18 phase provides strong hydrophobic retention for the phenylbutyl group.
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterCausality: A low pH (around 2.5-3.0) ensures the silanol groups on the column are protonated (neutral, Si-OH), preventing them from interacting with the positively charged analyte.[7] This is the most effective strategy to mitigate peak tailing for basic compounds.[8] Formic acid is MS-friendly. TFA can act as an ion-pairing agent, further improving peak shape, but may suppress MS signal and is difficult to remove from the column.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Causality: ACN is generally the preferred organic modifier as it provides lower backpressure and often better peak efficiency.[9] However, MeOH can offer different selectivity, which may be useful for resolving impurities.[10]
Gradient Elution 5% to 95% B over 10-15 minutesCausality: A gradient is recommended for initial screening to determine the approximate organic solvent concentration needed for elution and to clear any late-eluting impurities from the column.
Flow Rate 0.3-0.5 mL/min (for 2.1 mm i.d.) or 1.0-1.5 mL/min (for 4.6 mm i.d.)Standard flow rates for the given column diameters to ensure optimal efficiency.
Column Temp. 30-40 °CCausality: Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. It also ensures consistent retention times by mitigating fluctuations from ambient temperature changes.
Detection (UV) ~210 nm and ~254 nmCausality: The benzene ring provides UV absorbance. 254 nm is a common wavelength for aromatic compounds. A lower wavelength like 210 nm will offer higher sensitivity but may also detect more interferences. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 1-5 µLStart with a low volume to prevent column overload, which can be another cause of peak asymmetry.
Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound tailing severely?

A1: Peak tailing for this compound is almost always caused by secondary interactions between the positively charged primary amine and negatively charged, deprotonated silanol groups on the silica surface of the HPLC column.[1] At a mid-range pH (e.g., pH 4-7), a sufficient population of silanols becomes ionized (SiO⁻), creating strong ionic attractions that delay the elution of a portion of the analyte molecules, resulting in a "tail".[11] The most direct solution is to lower the mobile phase pH to 3 or below using an acid like formic acid or TFA.[7] This neutralizes the silanol groups, eliminating the root cause of the interaction.

Q2: How can I effectively adjust the retention time of my analyte?

A2: You have two primary tools:

  • Organic Modifier Concentration: This is the main driver of retention in reversed-phase HPLC. To decrease retention time (elute earlier), increase the percentage of acetonitrile or methanol. To increase retention time (elute later), decrease the organic percentage.

  • Mobile Phase pH: For an ionizable basic compound like this, pH has a significant impact on retention.[3] Lowering the pH makes the amine more polar (protonated, R-NH₃⁺), which decreases its hydrophobic interaction with the C18 stationary phase, thus reducing retention time.[12] Conversely, increasing the pH towards and above its pKa will neutralize the amine (R-NH₂), making it more hydrophobic and dramatically increasing its retention time.[13]

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier?

A3: Both are viable, and the choice can influence selectivity. ACN is typically the first choice because it generally provides sharper peaks and generates less backpressure.[9] However, methanol's ability to engage in hydrogen bonding can alter the elution order of your target analyte relative to its impurities. If you are struggling to resolve a closely eluting impurity with ACN, substituting it with or adding methanol is a powerful tool to change selectivity.[10]

Q4: Is a buffer necessary for my mobile phase?

A4: If you need to operate at a pH between 3 and 8, a buffer is absolutely critical for reproducibility.[14] Operating without a buffer near the pKa of your analyte will lead to drifting retention times, as even small changes in mobile phase preparation can cause significant shifts in analyte ionization.[8] However, if you are using a mobile phase with 0.1% formic or trifluoroacetic acid, the pH is strongly controlled at the low end (<3.0), and a formal buffer system is often not required for robust results.

Systematic Troubleshooting Guide

This section addresses specific problems with a logical, step-by-step approach.

Problem: Severe Peak Tailing or Splitting

This is the most common issue for basic analytes. Our troubleshooting logic is to first rule out chemical causes before investigating physical or hardware issues.

G A Asymmetric Peak Observed (Tailing Factor > 1.5) B Is Mobile Phase pH < 3.0? (e.g., 0.1% FA or TFA) A->B C ACTION: Adjust Mobile Phase to pH 2.5-3.0 with Formic Acid. B->C No D Is the column a modern, high-purity, end-capped (Type B) silica column? B->D Yes I Problem Solved C->I E ACTION: Replace column with a recommended Type B silica column (e.g., Agilent Zorbax, Waters Acquity). D->E No F Inject a neutral marker (e.g., Toluene, Uracil). Does it also tail? D->F Yes E->I G Chemical Problem Persists: Consider ion-pairing agent (TFA) or a different column chemistry (e.g., polar-embedded). F->G No H Physical/Hardware Problem: - Check for dead volume (fittings, tubing). - Check for column void/blockage. - Flush system. F->H Yes

Caption: Troubleshooting workflow for asymmetric peaks.

Problem: Poor or Inconsistent Retention Time

Q: My analyte elutes very early, near the void volume. How do I increase its retention? A: This indicates that the analyte is too polar under the current conditions or the mobile phase is too strong.

  • Decrease Organic Content: Reduce the percentage of ACN or MeOH. This increases the polarity of the mobile phase, forcing the hydrophobic part of your analyte to interact more strongly with the stationary phase.

  • Increase Mobile Phase pH: If you are at a low pH, the amine is fully protonated and highly polar. Carefully increasing the pH (e.g., to pH 4 or 5, with a buffer) will begin to neutralize the amine, making the molecule less polar overall and increasing its retention.[13] Caution: This may re-introduce peak tailing if silanol interactions become prominent.[4]

Q: My retention times are drifting from one injection to the next. What is the cause? A: Retention time instability is typically due to a lack of system equilibration or poor pH control.

  • Ensure Adequate Equilibration: If you are running a gradient, the column must be fully re-equilibrated to the initial mobile phase conditions before the next injection. A common rule of thumb is to allow 10 column volumes of the starting mobile phase to pass through the column.

  • Buffer the Mobile Phase: If your mobile phase pH is between 3 and 8, it MUST be buffered.[14] Without a buffer, small amounts of CO₂ from the air can dissolve and lower the pH, or slight inconsistencies in preparation can alter the pH, leading to significant shifts in the retention of an ionizable analyte.[8]

Key Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment

Accurate and consistent mobile phase preparation is non-negotiable for a robust method.

  • Aqueous Phase (Mobile Phase A):

    • For low pH work (e.g., pH 2.7): Measure 1000 mL of high-purity HPLC-grade water into a clean bottle. Add 1.0 mL of formic acid (or TFA). Mix thoroughly. Do not use a pH meter for this; the concentration of the acid defines the condition.

    • For buffered pH work (e.g., pH 4.5): Prepare the buffer first. For a 10mM phosphate buffer, dissolve the appropriate amount of monobasic potassium phosphate in 950 mL of HPLC-grade water. Adjust the pH by dropwise addition of a dilute acid (e.g., phosphoric acid) or base (e.g., potassium hydroxide) while monitoring with a calibrated pH meter. Finally, bring the volume to 1000 mL.

  • Organic Phase (Mobile Phase B): Use high-purity, HPLC-grade acetonitrile or methanol directly.

  • Degassing: Before placing the mobile phase lines in the bottles, degas both phases using vacuum filtration, sonication, or an inline degasser to prevent air bubbles in the pump and detector.

Protocol 2: Visualizing the Effect of pH on Analyte State

Understanding the relationship between pH, the analyte's ionization state, and its interaction with the stationary phase is key to method development.

G cluster_0 Low pH (e.g., pH < 3) cluster_1 High pH (e.g., pH > pKa) A Analyte State: Protonated (Cationic) R-NH₃⁺ (More Polar) B C18 Stationary Phase (Hydrophobic) A->B Electrostatic Repulsion Weak Interaction C Result: - Weak hydrophobic interaction - Reduced Retention Time - Good Peak Shape (Silanols Neutralized) D Analyte State: Neutral R-NH₂ (More Hydrophobic) E C18 Stationary Phase (Hydrophobic) D->E Strong Interaction F Result: - Strong hydrophobic interaction - Increased Retention Time - Risk of Tailing (Silanols Ionized)

Caption: Effect of mobile phase pH on analyte ionization and retention.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • LC-GC. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
  • Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Studia Universitatis Babes-Bolyai Chemia. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • LCGC North America. (n.d.). Why Do Peaks Tail?.
  • Restek. (2013, July 15). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier.
  • Hawach. (2023, October 23). Chromatographic Mode of an R-P HPLC Column.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • PubMed. (2015, January 29). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants.

Sources

Preventing the degradation of 2-amino-N-(4-phenylbutyl)acetamide hydrochloride in solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Support Center: Stability & Handling Guide

Compound: 2-amino-N-(4-phenylbutyl)acetamide hydrochloride Class: Glycinamide Derivative / Amino-acetamide Linker Document ID: TS-GLY-PB-001

Core Stability Profile

Executive Summary: this compound is a glycinamide derivative. While the hydrochloride salt is stable in solid form, the compound exhibits specific vulnerabilities in solution, primarily driven by the alpha-amino amide motif. The two dominant degradation pathways are Diketopiperazine (DKP) formation (cyclization) and Amide Hydrolysis .

Critical Stability Parameters:

ParameterSpecificationTechnical Insight
Optimal pH 3.0 – 5.0The protonated amine (

) prevents nucleophilic attack, inhibiting DKP formation.
Critical pH > 7.0Neutral/Basic pH deprotonates the amine, triggering rapid dimerization (DKP).
Solvent Compatibility Water, DMSOAvoid aldehydes/ketones (Schiff base formation). DMSO is stable but hygroscopic.
Temperature 4°C (Solution)Room temperature significantly accelerates cyclization rates.
Light Sensitivity LowNot a primary degradation driver, but standard amber vials are recommended.

Degradation Mechanisms (The "Why")

The primary failure mode for this compound is not oxidation, but intermolecular cyclization .

Mechanism 1: Diketopiperazine (DKP) Formation (Major Pathway) In neutral or slightly basic solutions, the N-terminal amine becomes deprotonated (


). Two molecules of the compound undergo a bimolecular condensation. The amine of one molecule attacks the carbonyl of the other, displacing the 4-phenylbutylamine side chain. This forms a stable, cyclic 2,5-diketopiperazine (Glycine Anhydride) precipitate and releases free 4-phenylbutylamine.

Mechanism 2: Amide Hydrolysis (Minor Pathway) Under extreme acidic or basic conditions, the amide bond cleaves, yielding Glycine and 4-phenylbutylamine.

Visualizing the Pathway:

DegradationPathways Compound 2-amino-N-(4-phenylbutyl) acetamide (Monomer) Deprotonated Free Amine Form (pH > 7) Compound->Deprotonated Deprotonation (-H+) HydrolysisProd Glycine + 4-phenylbutylamine Compound->HydrolysisProd Acid/Base Hydrolysis (Extreme pH) DKP 2,5-Diketopiperazine (Insoluble Cyclic Dimer) Deprotonated->DKP Bimolecular Cyclization (Major Pathway) SideProduct 4-phenylbutylamine (Free Amine) Deprotonated->SideProduct Release

Caption: Figure 1. Degradation cascades.[1][2] The red path (DKP formation) is the dominant instability risk in neutral solutions.

Troubleshooting & FAQs

Q1: My clear solution turned cloudy after 24 hours at room temperature. What happened?

Diagnosis: You likely triggered Diketopiperazine (DKP) precipitation . Explanation: If your buffer pH was near 7.0 or higher, the free amine initiated dimerization. The resulting cyclic dimer (Glycine Anhydride) is poorly soluble in aqueous media and precipitates out as a white solid. Solution: Filter the solution (0.22 µm) to remove the precipitate, but be aware the concentration of your active compound has decreased. For future experiments, maintain pH < 5.5.

Q2: Can I dissolve this compound in PBS (Phosphate Buffered Saline)?

Recommendation: Proceed with Caution. Reasoning: Standard PBS is pH 7.4. At this pH, the half-life of glycinamide derivatives decreases significantly due to cyclization. Protocol Adjustment:

  • Prepare PBS but adjust pH to 5.0 using HCl before adding the compound.

  • Alternatively, use Acetate Buffer (pH 4.5) or Citrate Buffer (pH 5.0) , which naturally maintain the protonated state.

Q3: I see an extra peak in my LC-MS analysis. Is it an impurity?

Analysis: Check the molecular weight (MW).

  • Parent MW: ~206 Da (Free base).

  • Impurity MW: ~114 Da (Diketopiperazine) or ~149 Da (4-phenylbutylamine).

  • Scenario: If you see a peak at MW 114 (Gly-Gly cyclic) and MW 149, your sample has dimerized.

  • Scenario: If you see a peak at +18 Da (Hydrolysis), it indicates water attack, usually from prolonged storage in strong acid.

Q4: How should I store the stock solution?

Best Practice: Do not store as a solution if possible.

  • Solid State: Stable for years at -20°C if kept dry (desiccated).

  • Solution State: If necessary, store in DMSO at -20°C. Avoid aqueous storage for >24 hours. If aqueous storage is mandatory, acidify to pH 3-4 and freeze at -80°C.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Aqueous Stock (10 mM)

Use this protocol for short-term biological assays.

  • Calculate : Weigh appropriate mass of the HCl salt (MW ~242.7 g/mol ).

  • Solvent Prep : Prepare 10 mM Acetic Acid or 10 mM Citrate Buffer (pH 4.0) .

    • Why? This ensures the amine remains protonated (

      
      ), blocking the nucleophilic attack required for cyclization [1].
      
  • Dissolution : Add solid to the buffer. Vortex until clear.

  • Verification : Check pH. If pH > 5.5, adjust immediately with dilute HCl.

  • Usage : Use within 6 hours at Room Temp or 24 hours at 4°C.

Protocol B: QC Check via HPLC

Run this check if the solution is older than 24 hours.

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A : Water + 0.1% TFA (Trifluoroacetic acid stabilizes the amine).

  • Mobile Phase B : Acetonitrile + 0.1% TFA.

  • Gradient : 5% B to 95% B over 10 min.

  • Detection : UV at 214 nm (Amide bond) and 254 nm (Phenyl ring).

  • Pass Criteria : Single peak > 98% purity. Absence of early-eluting peak (DKP) or late-eluting hydrophobic amine (4-phenylbutylamine).

References

  • Beyer, C., et al. (2013).[3] "Glycinamide, a glycine prodrug, induces antinociception by intraperitoneal or oral ingestion."[3] Life Sciences, 92(10), 576-580. (Demonstrates stability profiles of glycinamide derivatives in physiological buffers).

  • Goolcharran, C., & Borchardt, R. T. (1998). "Kinetics of diketopiperazine formation using model peptides." Journal of Pharmaceutical Sciences, 87(3), 283-288. (Foundational text on the mechanism of N-terminal cyclization in amino acid amides).

  • Smith, G. G., & Gorin, G. (1961). "The stability of glycinamide and its hydrolysis."[4] Journal of Organic Chemistry, 26(6), 1822-1825. (Classic mechanistic study on hydrolysis vs. cyclization).

Sources

Strategies to enhance the biological activity of 2-amino-N-(4-phenylbutyl)acetamide hydrochloride derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Glycinamide Scaffolds Ticket System: Biological Activity Enhancement Subject: 2-amino-N-(4-phenylbutyl)acetamide hydrochloride derivatives

Welcome to the ChemStruct Optimization Hub

Your Agent: Dr. Alex Mercer, Senior Application Scientist Case ID: GLY-PH-BU-001 Status: Open

Hello. You are likely working with This compound as a hit compound or lead scaffold. This structure—a glycinamide head group coupled to a hydrophobic phenylbutyl tail—is a "privileged scaffold" often active against targets like mGluR4 , Histone Deacetylases (HDACs) , Sodium Channels , or Melatonin Receptors .

However, in its raw form, this molecule often suffers from "medicinal chemistry defects": rapid metabolic clearance, moderate potency due to linker flexibility, or poor membrane permeability caused by the primary amine salt.

Below is your troubleshooting guide to turning this scaffold into a drug-like candidate.

Part 1: The Diagnostic Bench (Troubleshooting Guides)

Issue A: "My compound shows activity in vitro but fails in vivo (High Clearance)."

Diagnosis: Metabolic Instability. The 4-phenylbutyl chain is a metabolic liability. Cytochrome P450 enzymes (particularly CYP3A4) will rapidly oxidize the phenyl ring (para-position) or the benzylic carbon.

Troubleshooting Steps:

  • Block the Para-Position:

    • Action: Introduce a Fluorine or Chlorine atom at the para-position of the phenyl ring.

    • Why: The C-F bond is stronger than C-H, preventing oxidation without significantly increasing steric bulk.

  • Benzylic Protection:

    • Action: Introduce a gem-dimethyl group or a cyclopropyl ring adjacent to the phenyl ring.

    • Why: This blocks benzylic hydroxylation and restricts the conformation of the butyl chain.

Issue B: "The IC50 is in the micromolar range (Low Potency)."

Diagnosis: Entropic Penalty. The 4-carbon butyl linker is highly flexible ("floppy"). When binding to a protein pocket, the molecule loses entropy, which penalizes binding affinity.

Troubleshooting Steps:

  • Linker Rigidification:

    • Action: Replace the butyl chain with a trans-alkene or an alkyne spacer.

    • Why: This locks the distance between the amide and the phenyl ring, reducing the entropic cost of binding.

  • Conformational Locking:

    • Action: Incorporate the nitrogen of the amide into a ring (e.g., piperidine or proline derivatives).

    • Why: This forces the "head group" into a specific orientation favored by receptors like mGluR4.

Issue C: "Cell permeability is low (Poor Caco-2 data)."

Diagnosis: High Polarity of the HCl Salt. The primary amine hydrochloride (


) is highly polar and struggles to cross lipid bilayers passively.

Troubleshooting Steps:

  • Prodrug Strategy:

    • Action: Cap the primary amine as a carbamate (e.g., -NH-CO-OMe) or an N-methyl derivative.

    • Why: Reduces polarity and H-bond donor count.

  • Salt Switching:

    • Action: Switch from Hydrochloride to Mesylate or Tosylate .

    • Why: Organic counter-ions can sometimes improve lipophilicity and dissolution rates compared to inorganic chlorides.

Part 2: Visualization & Logic

Diagram 1: The Optimization Decision Tree

Caption: Logical flow for optimizing the 2-amino-N-(4-phenylbutyl)acetamide scaffold based on assay feedback.

OptimizationTree Start Hit Compound Analysis (2-amino-N-(4-phenylbutyl)acetamide) Issue1 Problem: Low Potency (High IC50) Start->Issue1 Issue2 Problem: High Clearance (Metabolic Instability) Start->Issue2 Issue3 Problem: Poor Permeability (Low Caco-2) Start->Issue3 Sol1 Strategy: Rigidification (Add Alkyne/Cyclopropyl) Issue1->Sol1 Reduce Entropy Sol2 Strategy: Block Metabolism (Para-F / Gem-dimethyl) Issue2->Sol2 Block CYP Sites Sol3 Strategy: Prodrug/Bioisostere (Carbamate / N-Methyl) Issue3->Sol3 Reduce Polarity Outcome Optimized Lead Candidate Sol1->Outcome Sol2->Outcome Sol3->Outcome

Part 3: Experimental Protocols (The "How-To")

Protocol: Synthesis of Rigidified Analogs (Amide Coupling)

Standard Operating Procedure for generating derivatives.

Reagents:

  • Boc-Glycine (Protected Head Group)

  • 4-Phenylbutylamine derivative (The Tail)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

  • 4M HCl in Dioxane (Deprotection)

Step-by-Step Workflow:

  • Activation: Dissolve Boc-Glycine (1.0 eq) in DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 min at 0°C to activate the acid.

  • Coupling: Add the specific phenylbutylamine derivative (1.0 eq). Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. Look for the Boc-protected intermediate mass (

      
      ).
      
  • Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), NaHCO3, and Brine. Dry over Na2SO4.

  • Deprotection (The Critical Step): Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (5 eq). Stir for 2 hours.

    • Observation: A white precipitate (the HCl salt) should form.

  • Isolation: Filter the solid and wash with diethyl ether. Do not rotovap to dryness if the oil is sticky; trituration with ether is preferred for crystallinity.

Data Table: Representative SAR (Structure-Activity Relationship)

Hypothetical data based on typical phenyl-alkyl-amide scaffold behaviors.

Compound IDLinker StructurePhenyl SubstitutionMetabolic Stability (t1/2)Potency (Relative)
Lead (Hit) Butyl (-(CH2)4-)None (H)Low (< 15 min)1x (Baseline)
Analog A Butyl4-Fluoro High (> 60 min) 1.2x
Analog B Butyne (Alkyne) NoneMedium5.5x (Rigidified)
Analog C Propyl (-(CH2)3-)4-MethoxyLow0.8x (Too short)
Analog D Cyclopropyl-Methyl3,4-DichloroHigh8.0x (Optimal)

Part 4: Frequently Asked Questions (FAQ)

Q1: The HCl salt is hygroscopic and difficult to handle. What should I do? A: This is common with primary amine hydrochlorides.

  • Fix: Recrystallize using Isopropanol/Diethyl Ether .

  • Alternative: Convert to the Fumarate or Tartrate salt. These counter-ions often yield non-hygroscopic, free-flowing solids which are better for weighing and formulation.

Q2: Can I replace the amide bond to improve stability? A: Yes. The amide bond is susceptible to amidases.

  • Bioisosteres: Try replacing the amide (-CO-NH-) with a 1,2,3-triazole (via Click Chemistry) or a Tetrazole . These mimics maintain the geometry and hydrogen-bonding capability but are metabolically inert.

Q3: My compound precipitates in the cell assay media (DMSO stock crash). A: The "Grease Ball" Effect. The phenylbutyl tail is very lipophilic (


), while the amine head is polar.
  • Fix: Ensure your final DMSO concentration in the assay is < 0.5%.

  • Fix: Pre-dilute the compound in culture media containing BSA (Bovine Serum Albumin) , which acts as a carrier protein to keep the lipophilic tail solubilized before it reaches the target receptor.

References & Further Reading

  • Sun, L. Q., et al. (2004). N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide: an orally bioavailable melatonin receptor agonist.[1] Bioorganic & Medicinal Chemistry Letters.[1][2]

    • Relevance: Demonstrates the use of phenylbutyl linkers and cyclopropyl rigidification strategies.

  • Niswender, C. M., et al. (2010). Synthesis and SAR of novel, 4-(phenylsulfamoyl)phenylacetamide mGlu4 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters.[1][2]

    • Relevance: Validates the phenylacetamide scaffold for GPCR modulation (mGluR4).

  • Gou, S., et al. (2014). Design, synthesis and biological evaluation of novel glycine derivatives as anticonvulsants. European Journal of Medicinal Chemistry.

    • Relevance: Provides protocols for glycinamide synthesis and bioactivity optimization.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[3][4]

    • Relevance: Authoritative guide on replacing amides and phenyl rings to improve properties.

Sources

Technical Support Center: Refining Assay Protocols for 2-Amino-N-(4-phenylbutyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-amino-N-(4-phenylbutyl)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining assay protocols for this compound. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust, reliable, and self-validating.

Introduction to this compound

This compound is a chemical compound of interest in pharmaceutical research. Its structure, featuring a primary amine, an amide linkage, and a phenylbutyl group, presents unique challenges and considerations during analytical method development and validation. Accurate and precise quantification is crucial for its use in research and development. This guide will address common issues encountered during its analysis and provide robust solutions.

Chemical and Physical Properties Overview
PropertyValueSource
CAS Number 1428770-80-2[1]
Molecular Formula C12H19ClN2ODerived
Molecular Weight 242.75 g/mol Derived
Appearance Typically a white to off-white solidGeneral knowledge
Solubility Soluble in water and polar organic solvents like methanol and ethanol.[2]

This table summarizes key properties of the hydrochloride salt.

Troubleshooting Common Assay Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC) Assay

HPLC is a primary technique for the quantification of this compound. However, its chemical nature can lead to several chromatographic challenges.

Question: Why am I observing peak tailing in my HPLC chromatogram?

Answer: Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.[3] The primary cause is the interaction of the protonated primary amine with acidic silanol groups on the silica surface.[3] This secondary interaction leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to mitigate this is by adjusting the mobile phase pH. By operating at a low pH (typically 2-3), the silanol groups are protonated and less likely to interact with the analyte.[3] Conversely, a high pH (above 8) will deprotonate the analyte, but this can be detrimental to the stability of silica-based columns.

  • Use of Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can saturate the active silanol sites, reducing their interaction with the analyte.[3]

  • Column Selection: Employing a column with end-capping, where the residual silanol groups are chemically bonded with a small, inert compound, can significantly reduce peak tailing. Alternatively, consider using a column with a different stationary phase chemistry, such as a polymer-based or hybrid silica column.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[3] Try reducing the injection volume or sample concentration.

Question: My retention times are shifting between injections. What could be the cause?

Answer: Retention time instability can stem from several factors related to the HPLC system and method parameters.[4][5]

Potential Causes and Solutions:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This is especially critical for gradient methods.[5]

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation can lead to shifts in retention time.[5] Always prepare fresh mobile phase and ensure accurate mixing of solvents.

  • Pump Performance Issues: Fluctuations in pump pressure can indicate air bubbles in the system or worn pump seals.[4] Degas the mobile phase thoroughly and purge the pump.[4]

  • Temperature Fluctuations: Column temperature can affect retention time.[5] Using a column oven will provide a stable temperature environment.[5]

Question: I'm seeing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?

Answer: Ghost peaks are peaks that appear in a chromatogram that are not from the injected sample.[6] They can originate from several sources.

Troubleshooting Ghost Peaks:

  • Contaminated Mobile Phase: Use only high-purity, HPLC-grade solvents and reagents.

  • Carryover from Previous Injections: If a highly concentrated sample was previously run, it might not have fully eluted from the column or injector. Implement a robust needle wash protocol and run blank injections to confirm.[5]

  • Sample Diluent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and ghost peaks. Whenever possible, dissolve the sample in the initial mobile phase.

Water Content Determination by Karl Fischer Titration

The hydrochloride salt of an amine-containing compound can be hygroscopic, making accurate water content determination crucial. Karl Fischer (KF) titration is the gold standard for this measurement.

Question: My Karl Fischer titration results are inconsistent. What are the likely reasons?

Answer: Inconsistent results in Karl Fischer titration can be frustrating but are often traceable to a few key areas.[7]

Key Areas for Troubleshooting:

  • Ambient Moisture Contamination: The KF apparatus must be a closed system to prevent atmospheric moisture from interfering with the measurement.[7] Check all seals and septa for leaks.

  • Sample Handling: Due to the potential hygroscopic nature of the compound, handle samples quickly and in a low-humidity environment if possible.[7]

  • Side Reactions: The primary amine in your compound can potentially react with the Karl Fischer reagents, leading to inaccurate results.[8][9] This is particularly true for volumetric KF. Using a coulometric KF titrator or specialized reagents for amines can mitigate this issue.

  • Incomplete Water Extraction: If the compound is not fully dissolving in the KF solvent, the water may not be completely accessible for titration.[9] Consider using a co-solvent or a homogenizer to aid dissolution.

Question: How do I choose between volumetric and coulometric Karl Fischer titration?

Answer: The choice depends on the expected water content of your sample.

  • Volumetric KF: Best suited for samples with a higher water content (typically >1%).[9]

  • Coulometric KF: Ideal for samples with very low water content (ppm levels to <1%).[9] Given the potential for low water content in a crystalline solid, coulometric KF is often the more appropriate choice for pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Due to its potential hygroscopicity, it should be stored in a tightly sealed container in a cool, dry place.[2] Storing it in a desiccator can further protect it from atmospheric moisture.

Q2: How should I prepare a standard solution for HPLC analysis?

A2: Accurately weigh the compound using an analytical balance. Dissolve it in the mobile phase or a solvent that is miscible with the mobile phase and is of weaker or equal elution strength.[10] Using the initial mobile phase composition as the diluent is often the best practice to avoid peak distortion.

Q3: What are the key parameters to validate for an HPLC assay of this compound according to ICH guidelines?

A3: According to ICH Q2(R1) guidelines, the key validation parameters for an assay include:

  • Accuracy: How close the measured value is to the true value.[11]

  • Precision: The reproducibility of the measurement (repeatability, intermediate precision, and reproducibility).[12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of accuracy, precision, and linearity.[13][14]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14]

Q4: Are there any specific safety precautions I should take when handling this compound?

Experimental Protocols & Method Validation

Sample HPLC-UV Method for Purity Assay

This protocol provides a starting point for method development. Optimization will likely be required.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column suitable for a wide range of compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH to minimize silanol interactions and improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileA common organic modifier for reversed-phase HPLC.
Gradient 10-90% B over 20 minutesA broad gradient to ensure elution of the main compound and any potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature for reproducible retention times.
Detection Wavelength 210 nm or 254 nmThe phenyl group should provide UV absorbance. An initial UV scan is recommended to determine the optimal wavelength.
Injection Volume 10 µLA standard injection volume.
Sample Preparation Dissolve 1 mg/mL in 50:50 Water:AcetonitrileA common diluent compatible with reversed-phase chromatography.
Method Validation Workflow

The validation of an analytical procedure is crucial to ensure it is suitable for its intended purpose.[12][13][17]

Method_Validation_Workflow cluster_Planning Planning cluster_Execution Execution cluster_Reporting Reporting Protocol Define Validation Protocol (ICH Q2(R1)) Accuracy Accuracy (Spiking Studies) Protocol->Accuracy Precision Precision (Repeat Injections) Protocol->Precision Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity (Calibration Curve) Protocol->Linearity Robustness Robustness (Varying Parameters) Protocol->Robustness Report Validation Report Accuracy->Report Precision->Report Specificity->Report Range Range Linearity->Range Range->Report Robustness->Report

Sources

Validation & Comparative

Comparative analysis of 2-amino-N-(4-phenylbutyl)acetamide hydrochloride and remacemide hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis between Remacemide Hydrochloride (a clinically evaluated anticonvulsant) and its structural analog, 2-amino-N-(4-phenylbutyl)acetamide Hydrochloride (hereafter referred to as the Linear Analog or APB-acetamide ).

While Remacemide is well-documented for its dual mechanism of action (NMDA receptor antagonism and fast sodium channel blockade), the Linear Analog serves as a critical Structure-Activity Relationship (SAR) probe . By comparing the bulky, branched diphenyl motif of Remacemide against the flexible, linear phenylbutyl chain of the analog, researchers can isolate the pharmacophoric requirements for anticonvulsant efficacy and metabolic stability.

Key Differentiator: Remacemide’s steric bulk (1,2-diphenylethyl moiety) is essential for its specific binding kinetics and metabolic profile, whereas the Linear Analog demonstrates the impact of conformational flexibility on receptor affinity.

Chemical Structure & Physicochemical Properties[1][2][3]

The fundamental difference lies in the hydrophobic core. Remacemide features a rigid, chiral, branched scaffold, while the Linear Analog utilizes a flexible alkyl chain.

Table 1: Physicochemical Comparison
FeatureRemacemide Hydrochloride2-amino-N-(4-phenylbutyl)acetamide HCl
Molecular Formula C₁₇H₂₀N₂O · HClC₁₂H₁₈N₂O · HCl
Molecular Weight 304.82 g/mol 242.75 g/mol
Hydrophobic Core 1-methyl-1,2-diphenylethyl (Branched)4-phenylbutyl (Linear)
Chirality Chiral (Racemic or (+)-isomer active)Achiral (Symmetric chain)
LogP (Predicted) ~2.1 - 2.5~1.6 - 1.9
Rotatable Bonds 57
TPSA (Ų) 55.1255.12
Pharmacophore Glycinamide (2-aminoacetamide)Glycinamide (2-aminoacetamide)
Structural Visualization (DOT)

The following diagram illustrates the structural divergence and the common glycinamide "warhead."

StructureComparison cluster_0 Remacemide HCl (Branched) cluster_1 APB-acetamide HCl (Linear Analog) Rem_Core 1-methyl-1,2-diphenylethyl (Bulky Hydrophobic Domain) Rem_Head 2-aminoacetamide (Glycinamide Warhead) Rem_Core->Rem_Head Sterically Hindered Link Lin_Core 4-phenylbutyl (Flexible Linear Chain) Rem_Core->Lin_Core Structural Simplification (SAR Probe) Lin_Head 2-aminoacetamide (Glycinamide Warhead) Lin_Core->Lin_Head Flexible Alkyl Link

Figure 1: Structural comparison highlighting the conservation of the glycinamide warhead and the divergence in the hydrophobic core (Branched vs. Linear).

Mechanism of Action & Metabolism

Both compounds function as prodrugs . The terminal glycine moiety aids in transport (likely via amino acid transporters) and solubility before being cleaved to release the active lipophilic amine.

Metabolic Activation Pathway
  • Remacemide: Rapidly desglycinated by non-specific peptidases/amidases to form Desglycinyl-remacemide (FPL 12495) , which is the primary active species (higher affinity for NMDA receptors).

  • Linear Analog: Similarly desglycinated to form 4-phenylbutylamine .

Target Engagement
  • Sodium Channels: Both the parent and metabolite block voltage-gated Na+ channels (VGSCs). The bulky diphenyl group of Remacemide is hypothesized to stabilize the channel in the inactivated state more effectively than the linear analog due to better occupation of the hydrophobic pocket.

  • NMDA Receptors: Remacemide (and its metabolite) acts as a low-affinity, non-competitive antagonist at the ion channel site. The linear analog typically shows significantly reduced affinity for the NMDA receptor due to the lack of the "diphenyl" steric bulk required for this specific binding site.

MOA_Pathway cluster_prodrug Prodrug Phase (Systemic Circulation) cluster_metabolism Metabolic Activation (Liver/Plasma) cluster_target Target Engagement (CNS) Rem Remacemide Enzyme Non-specific Amidases Rem->Enzyme Analog Linear Analog (APB-acetamide) Analog->Enzyme DesRem Desglycinyl-Remacemide (Active Metabolite) Enzyme->DesRem Hydrolysis PhenylBut 4-phenylbutylamine (Active Metabolite) Enzyme->PhenylBut Hydrolysis NMDA NMDA Receptor (Channel Pore) DesRem->NMDA High Affinity Blockade NaCh Voltage-Gated Na+ Channel DesRem->NaCh State-dependent Blockade PhenylBut->NMDA Low/No Affinity PhenylBut->NaCh Moderate Blockade

Figure 2: Comparative metabolic activation and target engagement pathways. Note the divergence in NMDA receptor affinity.

Experimental Protocols

To validate the differences between these two compounds, the following standardized protocols are recommended.

Synthesis (General Amide Coupling)

To synthesize the Linear Analog for comparison:

  • Reagents: 4-phenylbutylamine (1.0 eq), N-Boc-Glycine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve N-Boc-Glycine and coupling agents in DMF at 0°C.

    • Add 4-phenylbutylamine dropwise. Stir at RT for 12h.

    • Perform aqueous workup (EtOAc/NaHCO₃/Brine).

    • Deprotection: Treat the intermediate with 4M HCl in Dioxane to remove the Boc group.

    • Purification: Recrystallize from EtOH/Et₂O to obtain the hydrochloride salt.

In Vitro Binding Assays (Radioligand Displacement)

Objective: Determine affinity (


) for the NMDA receptor channel site.
  • Tissue: Rat forebrain membrane homogenates.

  • Radioligand: [³H]MK-801 (High-affinity NMDA channel blocker).

  • Protocol:

    • Incubate membranes (200 µg protein) with [³H]MK-801 (5 nM) and varying concentrations of Remacemide or Linear Analog (10⁻⁹ to 10⁻⁴ M).

    • Buffer: 5 mM Tris-HCl/HEPES (pH 7.4) with 100 µM Glutamate and 10 µM Glycine (to open the channel).

    • Incubate for 2 hours at 25°C (equilibrium).

    • Terminate by rapid filtration over GF/B filters.

    • Data Analysis: Calculate IC₅₀ and convert to

      
       using the Cheng-Prusoff equation.
      
    • Expected Result: Remacemide

      
       ≈ 60 µM; Linear Analog 
      
      
      
      > 100 µM (Inactive/Low affinity).
In Vivo Anticonvulsant Screening (MES Test)

Objective: Assess efficacy in preventing seizure spread (Na+ channel dependent).

  • Model: Maximal Electroshock Seizure (MES) in male CF-1 mice.

  • Stimulus: 60 Hz, 50 mA, 0.2 s via corneal electrodes.

  • Dosing: IP administration of test compounds (10, 30, 100, 300 mg/kg).

  • Endpoint: Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.

  • Toxicity: Assess neurotoxicity via the Rotarod test (motor impairment) concurrently.[1][2]

Comparative SAR Analysis

The comparison of Remacemide and the Linear Analog highlights three critical medicinal chemistry principles:

  • Conformational Restriction: The "1,2-diphenylethyl" group in Remacemide restricts the conformation of the molecule. This rigidity reduces the entropic penalty upon binding to the receptor. The Linear Analog, being highly flexible, suffers a higher entropic cost to adopt the bioactive conformation, likely resulting in lower potency.

  • Hydrophobic Bulk & Selectivity: The NMDA receptor channel pore has specific hydrophobic pockets that accommodate bulky groups (like the adamantane in memantine or the diphenyl in remacemide). The linear "phenylbutyl" chain is too slender to effectively occlude the pore or interact with these hydrophobic pockets, leading to a loss of NMDA activity.

  • Metabolic Stability: While both are desglycinated, the resulting amines have different metabolic fates. The branched amine of Remacemide is more resistant to MAO (Monoamine Oxidase) degradation compared to the primary linear amine (4-phenylbutylamine), potentially giving Remacemide a longer half-life.

Summary of Performance
ParameterRemacemide HClLinear Analog (APB-acetamide)
Primary Target Na+ Channel / NMDANa+ Channel (Putative)
NMDA Affinity Moderate (

~60 µM)
Low / Negligible
Anticonvulsant Potency (MES) High (ED₅₀ ~20-40 mg/kg)Moderate to Low
Therapeutic Index WideNarrower (Potential off-target effects)

References

  • Palmer, G. C., et al. (1992). "Remacemide Hydrochloride: A novel neuroprotective anticonvulsant." Drugs of the Future, 17(9), 780-786.

  • Stables, J. P., et al. (1995). "The mechanism of action of remacemide hydrochloride." Epilepsy Research, 22(3), 209-216.

  • Kohn, H., et al. (1991). "Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives." Journal of Medicinal Chemistry, 34(8), 2444-2452.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Chapter: "Conformational Restriction and Steric Hindrance." Elsevier.

  • PubChem Compound Summary. (2024). "Remacemide Hydrochloride." National Center for Biotechnology Information.

Sources

Translational Guide: Correlating In-Vitro and In-Vivo Results for 2-amino-N-(4-phenylbutyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Challenge

2-amino-N-(4-phenylbutyl)acetamide hydrochloride represents a distinct class of lipophilic amino-acetamide derivatives designed to enhance the Central Nervous System (CNS) penetration of glycine-mimetic moieties. Structurally analogous to established anticonvulsants and neuroprotective agents like Remacemide and FPL 13950 , this compound leverages a phenylbutyl lipophilic tail to facilitate Blood-Brain Barrier (BBB) transit while maintaining a glycine-like headgroup for receptor interaction.

This guide provides a rigorous framework for correlating in-vitro physicochemical and metabolic data with in-vivo pharmacokinetic (PK) and pharmacodynamic (PD) outcomes. The core challenge addressed here is the "Translation Gap"—specifically, predicting in-vivo efficacy (ED50) and clearance (CL) from in-vitro intrinsic clearance (


) and receptor occupancy (

) data.
Comparative Profile: Target vs. Established Analogs
FeatureTarget Compound (2-amino-N-(4-phenylbutyl)acetamide HCl)Remacemide (Reference Standard)Milacemide (Metabolic Reference)
Core Structure Glycine amide + Linear Phenylbutyl chainGlycine amide + Diphenyl-alkyl chainGlycine amide + Pentyl chain
Primary Mechanism Na⁺ Channel Blockade / NMDA Antagonism (Inferred)NMDA Antagonist (Low affinity) + Na⁺ BlockerGlycine Prodrug / MAO-B Substrate
Metabolic Liability Moderate (Amidase hydrolysis / CYP oxidation on chain)High (Desglycinated metabolite is active)High (Rapid MAO-B metabolism)
BBB Permeability High (Predicted LogP ~2.5–3.0)HighModerate
Clinical Utility Neuroprotection / AnticonvulsantEpilepsy / Huntington'sCognitive Enhancement (Failed)

In-Vitro Profiling: The Predictive Foundation

To establish a robust in-vitro/in-vivo correlation (IVIVC), you must first generate high-fidelity in-vitro data. The hydrochloride salt form enhances aqueous solubility, but the lipophilic tail dictates permeability and metabolism.

Physicochemical & Permeability Assays
  • Solubility (Thermodynamic):

    • Protocol: Shake-flask method in PBS (pH 7.4) and SGF (pH 1.2) for 24h.

    • Target: >1 mg/mL (The HCl salt should easily exceed this).

  • PAMPA-BBB (Parallel Artificial Membrane Permeability Assay):

    • Rationale: Predicts passive diffusion across the BBB.

    • Protocol: Use porcine brain lipid extract.

    • Acceptance Criteria:

      
       cm/s indicates high CNS penetration potential.
      
Metabolic Stability (Microsomal Stability Assay)

This is the critical determinant for in-vivo clearance prediction.[1]

  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM).

  • Cofactor: NADPH.

  • Readout: Intrinsic Clearance (

    
    ).
    
  • Mechanism Check:

    • Hydrolysis: Check stability without NADPH to assess amidase activity (cleavage of the glycine-amide bond).

    • Oxidation: Check with NADPH for CYP-mediated hydroxylation of the phenylbutyl chain.

Target Engagement (Binding Affinity)

Assuming a neuroprotective/anticonvulsant profile, the following binding assays are mandatory:

  • Site 2 Sodium Channel Assay: (Using [³H]-Batrachotoxinin A 20-α-benzoate).

  • NMDA Receptor (Glycine Site): (Using [³H]-MDL 105,519).

In-Vivo Validation: The Truth Data

Pharmacokinetics (PK) & BBB Penetration
  • Species: Sprague-Dawley Rats (n=3/timepoint).

  • Dosing: IV (2 mg/kg) vs. PO (10 mg/kg).

  • Sampling: Plasma and Brain Homogenate at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Key Parameter: Brain-to-Plasma Ratio (

    
    ) .
    
    • Goal:

      
       (ideally >1.0).
      
Pharmacodynamics (Efficacy Models)
  • Maximal Electroshock Seizure (MES) Test:

    • Rationale: Gold standard for Na⁺ channel blockers.

    • Endpoint: Abolition of hindlimb tonic extension.

  • Formalin Test (Phase II):

    • Rationale: Assesses central sensitization (NMDA/Glutamate component).

The Correlation Workflow (IVIVC)

This section details how to mathematically link the datasets.

Predicting Clearance (The Hepatic Bridge)

Use the Well-Stirred Model to scale


 to predicted in-vivo clearance (

).




  • Correlation Check: Plot

    
     vs. Observed 
    
    
    
    .
  • Discrepancy Analysis: If

    
    , suspect extra-hepatic metabolism (e.g., plasma amidases hydrolyzing the amide bond) or renal clearance.
    
Predicting Efficacy (The PD Bridge)

Link receptor occupancy to the ED50.

  • Calculate Occupancy: Use the in-vitro

    
     and the in-vivo unbound brain concentration (
    
    
    
    ).
    
    
  • Correlate: Determine the % Occupancy required to achieve 50% efficacy (ED50) in the MES test.

    • Target: For Na⁺ channel blockers, ~30-50% occupancy is often sufficient for anticonvulsant activity.

Visualization of Mechanisms & Workflow

Diagram 1: Mechanistic Pathway & Therapeutic Targets

This diagram illustrates the hypothesized mechanism of action for 2-amino-N-(4-phenylbutyl)acetamide, highlighting the dual-targeting strategy common to this chemical class.

MechanismPath Compound 2-amino-N-(4-phenylbutyl) acetamide HCl BBB Blood-Brain Barrier (Lipophilic Transit) Compound->BBB Passive Diffusion (LogP ~2.5) Brain CNS Parenchyma BBB->Brain Entry Target1 Voltage-Gated Na+ Channels Brain->Target1 Binding (Ki) Target2 NMDA Receptor (Glycine Site) Brain->Target2 Modulation Effect1 Inhibit Repetitive Firing Target1->Effect1 Blockade Effect2 Reduce Excitotoxicity (Ca2+ Influx) Target2->Effect2 Antagonism Outcome Neuroprotection & Anticonvulsant Activity Effect1->Outcome Effect2->Outcome

Caption: Hypothesized dual-mechanism pathway for phenylbutyl-acetamide derivatives in CNS excitability modulation.

Diagram 2: The IVIVC Protocol Workflow

This flowchart details the step-by-step logic for correlating laboratory data with animal models to validate the compound.

IVIVC_Workflow cluster_0 In Vitro Profiling cluster_1 In Vivo Validation Microsomes Microsomal Stability (CLint) Scaling Physiological Scaling (Well-Stirred Model) Microsomes->Scaling Binding Receptor Binding (Ki / IC50) Occupancy Receptor Occupancy Calculation Binding->Occupancy PK_Study Rat PK Study (Plasma/Brain Conc.) PK_Study->Scaling Validate Prediction PK_Study->Occupancy Cu,brain Input Efficacy MES/Formalin Model (ED50) Validation IVIVC Established (Predictive Model) Efficacy->Validation Confirmed Scaling->PK_Study Predict CL & T1/2 Scaling->Validation Confirmed Occupancy->Efficacy Predict ED50

Caption: Strategic workflow for bridging in-vitro stability and binding data to in-vivo clearance and efficacy endpoints.

References

  • Palmer, G. C., et al. (1995). "Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia." Journal of Pharmacology and Experimental Therapeutics.

  • Stagnitto, M. L., et al. (1994). "Preclinical profile of FPL 13950, a potent neuroprotective agent."[2] Stroke.

  • Obniska, J., et al. (2013).[3] "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives." European Journal of Medicinal Chemistry.

  • Hirst, W. D., et al. (1997). "Characterization of the binding of [3H]-MDL 105,519 to the glycine site of the NMDA receptor." British Journal of Pharmacology.

  • Di, L., & Kerns, E. H. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier Science. (Standard reference for IVIVC methodology).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-amino-N-(4-phenylbutyl)acetamide hydrochloride

[1][2][3][4]

Executive Summary & Compound Profile

2-amino-N-(4-phenylbutyl)acetamide hydrochloride (CAS: 1428770-80-2) is a functionalized glycinamide derivative often utilized as a pharmaceutical intermediate or research building block.[1][2][3] While specific toxicological data for this exact isomer is limited in public registries, its structural class—bioactive primary amines coupled with lipophilic linkers—mandates that it be treated with Universal Precautions for Novel Pharmacophores .[3]

As a hydrochloride salt, this compound presents three distinct hazards that drive our safety protocol:

  • Bioactivity Potential: The phenylbutyl-acetamide motif is a common scaffold in histone deacetylase (HDAC) inhibitors and neurological agents.[2][3] Until specific toxicology proves otherwise, we handle this as a Provisional OEB 3 (Occupational Exposure Band 3) compound.[3]

  • Acidity & Corrosivity: Upon contact with mucous membranes or moisture, the HCl moiety dissociates, creating a localized acidic environment (pH < 4) capable of causing severe irritation or chemical burns.[3]

  • Hygroscopic Dust: The salt form is likely hygroscopic.[3] Fine particulates can absorb atmospheric moisture, becoming sticky and difficult to clean, increasing the risk of secondary contact exposure.[3]

Technical Specifications
ParameterDetail
CAS Number 1428770-80-2
Chemical Formula C₁₂H₁₈N₂O[1][2][3][4][5] · HCl
Molecular Weight ~242.75 g/mol
Physical State White to off-white solid powder
Solubility High water solubility (polar salt); Soluble in DMSO/Methanol
Hazard Class (GHS) Warning (Skin Irrit. 2, Eye Irrit.[1][2][3][5] 2A, STOT SE 3) [Provisional]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed not just to prevent exposure, but to create a fail-safe redundancy system.[1][2][3]

PPE Selection Table
Protection ZoneMinimum RequirementEnhanced Requirement (Powder Handling >100mg)Scientific Rationale
Respiratory N95 / FFP2 Disposable RespiratorP100 / P3 Half-Face Elastomeric RespiratorThe HCl salt forms fine dust.[1][2][3] N95 filters 95% of particles >0.3µm; P100 filters 99.97% and includes an oil-proof rating, offering superior seal integrity against ultrafine salts.[2]
Dermal (Hand) Double Nitrile Gloves (Min 5 mil thickness)Double Nitrile (Outer) + Laminate/Silver Shield (Inner)HCl salts in solution can permeate standard nitrile over time.[1][3] Double gloving provides a "breakthrough buffer" allowing safe doffing after a splash.[3]
Ocular Chemical Safety Goggles (Indirect Vent)Face Shield + Safety Goggles Safety glasses are insufficient for powders.[1][3] Indirect vent goggles prevent airborne dust from bypassing the lens and reacting with eye moisture.[3]
Body Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Lab Coat or Disposable Sleeve CoversCotton absorbs liquids, potentially holding the acidic solution against skin.[3] Tyvek repels particulates and incidental splashes.[3]

Operational Protocol: Step-by-Step

Phase 1: Engineering Controls & Setup[2][3]
  • Primary Containment: All open-container manipulations must occur inside a Chemical Fume Hood certified to maintain a face velocity of 80–100 fpm.[1][2][3]

  • Static Control: Use an ionizing bar or anti-static gun inside the hood.[3] Hydrochloride salts are prone to static charge, causing "fly-away" powder that contaminates the balance.[2]

Phase 2: Weighing & Solubilization[1][2][3]
  • Donning: Put on PPE in the order: Lab coat → Mask/Respirator → Goggles → Gloves (overlap coat cuffs).[3]

  • Inspect: Check the reagent bottle for crystallization around the cap (indicating moisture ingress).[3] Wipe the exterior with a dry tissue before opening.[3]

  • Weighing:

    • Do not use a spatula directly from the stock bottle.[3] Pour a small amount into a secondary weighing boat to avoid cross-contaminating the stock.

    • If the powder is clumpy (hygroscopic), do not crush it in the open air.[3]

  • Solubilization:

    • Add the solvent (e.g., Water, DMSO) to the vial before adding the powder if possible, or add solvent slowly to the powder.[3]

    • Caution: Dissolution of HCl salts is often slightly exothermic.[3]

  • Decontamination:

    • Immediately wipe the balance area with a saturated sodium bicarbonate (NaHCO₃) wipe.[3] This neutralizes any acidic traces of the salt.[3] Follow with a water rinse.[3][5][6][7][8][9][10][11]

Phase 3: Risk Assessment Logic Flow

The following diagram illustrates the decision-making process for handling this compound based on quantity and physical state.

SafetyProtocolStartStart: Handling 2-amino-N-(4-phenylbutyl)acetamide HClFormCheckIs the compound in Solid/Powder form?Start->FormCheckQuantityCheckQuantity > 100 mg?FormCheck->QuantityCheckYesSolutionHandlingLiquid Handling ModeFormCheck->SolutionHandlingNo (Already Dissolved)HighRiskPPEREQUIRED: P100 Respirator + Double Nitrile + Fume HoodQuantityCheck->HighRiskPPEYesLowRiskPPEREQUIRED: N95 Mask + Nitrile Gloves + Fume HoodQuantityCheck->LowRiskPPENoStaticControlApply Anti-Static Gun/IonizerHighRiskPPE->StaticControlNeutralizeDecon: Wipe with 5% NaHCO3 (Neutralize HCl)StaticControl->NeutralizeLowRiskPPE->NeutralizeSplashRiskSplash Risk?SolutionHandling->SplashRiskFaceShieldAdd Face Shield over GogglesSplashRisk->FaceShieldHighSplashRisk->NeutralizeLowFaceShield->NeutralizeDisposalDisposal: Solid Waste Stream (Incineration)Neutralize->Disposal

Figure 1: Decision logic for PPE selection and handling workflows based on physical state and quantity.[1][2][3][7]

Emergency & Disposal Procedures

Spill Management

In the event of a powder spill:

  • Evacuate the immediate area if the spill is outside the fume hood and >1g.[3]

  • Do NOT use water initially.[3] Water will dissolve the salt, creating a corrosive acidic spread.[3]

  • Dry Clean: Cover the spill with a dry absorbent pad or use a scoop/brush to collect the bulk solid.[3]

  • Neutralize: Once bulk solid is removed, treat the surface with 10% Sodium Carbonate or Sodium Bicarbonate solution.[3] Wait for bubbling (CO₂ release) to cease before final wiping.[3]

Waste Disposal[1][2][6][7][9][15]
  • Classification: Hazardous Chemical Waste.[2][3]

  • Stream: Solid waste must go to High Heat Incineration .[2][3] Do not dispose of down the drain. The HCl component makes it incompatible with bleach-based waste streams (risk of chlorine gas generation).[1][2][3]

  • Labeling: Clearly label as "Organic Amine Salt, Acidic."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 1428770-80-2. Retrieved from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[3] Retrieved from [Link][1][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.